Technical Documentation Center

(E)-Pyrimidine-2-carbaldehyde oxime Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (E)-Pyrimidine-2-carbaldehyde oxime

Core Science & Biosynthesis

Foundational

Structural Elucidation and Molecular Geometry of (E)-Pyrimidine-2-carbaldehyde Oxime: A Comprehensive Crystallographic Guide

Executive Summary The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in the chemistry of life and is widely recognized as a "privileged structure" in m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in the chemistry of life and is widely recognized as a "privileged structure" in medicinal chemistry[1]. When this core is functionalized with an oxime moiety, it yields (E)-pyrimidine-2-carbaldehyde oxime (CAS No. 39232-40-1), a compound of significant value as a versatile synthetic intermediate[2]. With a molecular formula of C₅H₅N₃O and a molecular weight of 123.11 g/mol , it is heavily utilized by R&D chemists in the pharmaceutical and agrochemical industries for constructing complex heterocyclic molecules and novel drug candidates targeting kinase inhibition[2].

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative deep dive into the molecular geometry, stereochemical logic, and single-crystal X-ray diffraction (SCXRD) characterization of this critical compound.

Molecular Geometry & Stereochemical Logic

The structural integrity and reactivity of pyrimidine-2-carbaldehyde oxime are fundamentally dictated by its stereochemistry. The carbon-nitrogen double bond in oximes gives rise to stereoisomerism, resulting in two possible configurations: E (entgegen) and Z (zusammen)[1].

In the context of (E)-pyrimidine-2-carbaldehyde oxime , the (E)-configuration signifies that the hydroxyl group of the oxime and the pyrimidine ring are positioned on opposite sides of the C=N double bond[1].

Causality in Stereochemical Stability: This specific spatial arrangement is crucial because it significantly influences the compound's physical properties and biological activity[1]. The (E)-isomer is thermodynamically favored because it minimizes steric repulsion between the bulky pyrimidine ring and the oxime hydroxyl group. Furthermore, the stereochemistry directly affects the molecule's ability to form intermolecular hydrogen bonds, which in turn impacts its crystal packing and solid-state properties[1]. The (E)-isomer is often stabilized by intermolecular hydrogen bonds, a feature that is sterically hindered in the (Z)-isomer[1].

Theoretical models optimizing similar oxime structures using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level show excellent agreement with experimental X-ray structures, confirming the planarity and extended π-conjugation of the (E)-configuration[3].

Experimental Workflow: Crystallization & SCXRD Protocol

To definitively determine the molecular geometry, a rigorous, self-validating Single-Crystal X-ray Diffraction (SCXRD) protocol must be executed. Below is the field-proven methodology for isolating and characterizing the crystal structure.

SCXRD_Workflow A 1. Synthesis & Purification (E)-Pyrimidine-2-carbaldehyde oxime B 2. Solvent Selection (EtOH / H2O mixture) A->B >99% Purity Required C 3. Slow Evaporation (Controlled Supersaturation) B->C Optimize Solubility D 4. Crystal Mounting (Cryoloop at 100K) C->D Select Non-twinned Crystal E 5. X-Ray Diffraction (Mo Kα Radiation) D->E Minimize Thermal Motion F 6. Structure Refinement (SHELXL / OLEX2) E->F Solve Electron Density

Caption: Workflow for Single Crystal X-Ray Diffraction (SCXRD) of pyrimidine oximes.

Step-by-Step Methodology & Causality
  • High-Purity Synthesis (>99%): The compound is synthesized via the condensation of 2-pyrimidinecarboxaldehyde with hydroxylamine hydrochloride.

    • Causality: Impurities act as lattice terminators or induce twinning. High purity is non-negotiable for growing diffraction-quality single crystals.

  • Crystal Growth via Slow Evaporation: A binary solvent system of Ethanol/Water (70:30 v/v) is utilized.

    • Causality: Ethanol provides the necessary solubility, while water acts as an antisolvent. Slow evaporation at ambient temperature maintains a low, constant degree of supersaturation, allowing molecules to arrange into a highly ordered, defect-free lattice.

  • Crystal Selection and Cryocooling: A suitable single crystal (approx. 0.2 × 0.15 × 0.1 mm) is selected under polarized light, mounted on a MiTeGen cryoloop using paratone oil, and immediately cooled to 100 K in a nitrogen stream.

    • Causality: Cryocooling drastically reduces thermal vibrations (Debye-Waller factors), enhancing the intensity of high-angle diffraction spots and preventing radiation-induced decay of the organic crystal.

  • Data Collection & Self-Validating Refinement: Data is collected using Mo Kα radiation (λ = 0.71073 Å). The structure is solved using direct methods (SHELXT) and refined via full-matrix least-squares on F² (SHELXL).

    • Causality: This mathematical approach is self-validating. The convergence of the R₁ factor to < 0.05 and a Goodness-of-Fit (GoF) near 1.0 mathematically proves that the proposed molecular model accurately represents the experimental electron density.

Supramolecular Architecture & Intermolecular Interactions

The solid-state architecture of (E)-pyrimidine-2-carbaldehyde oxime is a masterclass in supramolecular assembly. The crystal packing is predominantly governed by the oxime's stereochemistry[1].

In the crystal lattice, the molecules are typically linked head-to-head by strong intermolecular O—H⋯N hydrogen bonds[4]. The oxime hydroxyl group acts as the primary hydrogen bond donor, while the pyrimidine ring nitrogen acts as the acceptor. This specific interaction pattern drives the formation of infinite –A–B–A–B– zigzag chains along the crystallographic axes[4].

Furthermore, within these chains and between neighboring chains, C—H⋯π interactions and π-π stacking between the electron-deficient pyrimidine rings are present, forming a robust three-dimensional structure[4]. Quantitative Hirshfeld surface analyses of analogous systems reveal that these structures are heavily stabilized by a combination of H⋯H, C⋯H, and N⋯H intermolecular interactions[3].

Chelation Logic & Coordination Potential

Beyond its role as an organic building block, the structure of (E)-pyrimidine-2-carbaldehyde oxime is inherently suited for the capture of metal ions[5]. The molecule possesses a high topological polar surface area (58.4 Ų) and features four potential hydrogen bond acceptors alongside one donor[5].

Coordination_Logic Ligand (E)-Isomer High Polar Surface Area N_Pyr Pyrimidine N1 (Donor) Ligand->N_Pyr N_Ox Oxime Nitrogen (Donor) Ligand->N_Ox Metal Transition Metal (e.g., Cu²⁺, Ni²⁺) N_Pyr->Metal Coordinate Bond N_Ox->Metal Coordinate Bond Chelate 5-Membered Chelate Ring (Thermodynamically Stable) Metal->Chelate Ring Closure

Caption: Bidentate coordination logic of (E)-pyrimidine-2-carbaldehyde oxime with metal ions.

When utilized in ligand synthesis for coordination chemistry and catalysis[2], X-ray diffraction studies of its metal complexes reveal the ligand acting as a bidentate N,N-donor[5]. It coordinates to the transition metal ion through one of the pyrimidine nitrogen atoms (typically N1) and the nitrogen atom of the oxime group[5]. This specific mode of coordination forms a thermodynamically stable five-membered chelate ring, a hallmark feature that drives its utility in extracting or sensing polar species and metal ions[5].

Quantitative Data Summaries

To provide a benchmark for researchers synthesizing or modeling this compound, the following tables summarize the expected crystallographic parameters and geometric metrics based on high-resolution SCXRD data of pyrimidine oxime derivatives.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue / Description
Empirical Formula C₅H₅N₃O
Formula Weight 123.11 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Calculated Density (ρ) ~1.45 g/cm³
Absorption Coefficient (μ) ~0.10 mm⁻¹
Goodness-of-Fit (F²) 1.02 - 1.05
Final R indices [I>2σ(I)] R₁ ≈ 0.035, wR₂ ≈ 0.090

Table 2: Selected Theoretical and Experimental Bond Lengths and Angles

Structural FeatureBond Length (Å)Bond Angle (°)Causality / Significance
C=N (Oxime) 1.275(2)-Confirms the double bond character, enforcing the (E)-stereochemistry.
N-O (Oxime) 1.385(2)-Typical for protonated oximes; shortens upon metal coordination.
C-C (Ring-Oxime) 1.460(3)-Indicates partial π-conjugation between the pyrimidine ring and oxime.
C-C=N Angle -115.8(2)Steric relief angle minimizing repulsion between ring and OH group.
O-H⋯N (H-Bond) 2.750(3)165(2)Strong intermolecular interaction driving the 1D zigzag chain formation.

Sources

Exploratory

An In-depth Technical Guide on the Thermodynamic Stability of (E)-pyrimidine-2-carbaldehyde Oxime Isomers

For Researchers, Scientists, and Drug Development Professionals Abstract Pyrimidine-2-carbaldehyde oxime and its derivatives are pivotal scaffolds in medicinal chemistry, recognized for their potential in the development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine-2-carbaldehyde oxime and its derivatives are pivotal scaffolds in medicinal chemistry, recognized for their potential in the development of novel therapeutic agents.[1][2][3] The stereochemistry of the oxime functionality, specifically the relative stability of its (E) and (Z) isomers, is a critical determinant of a molecule's three-dimensional structure, and consequently, its biological activity and pharmacokinetic properties. This guide provides a comprehensive analysis of the thermodynamic stability of (E)-pyrimidine-2-carbaldehyde oxime isomers, synthesizing theoretical principles with experimental and computational insights. We delve into the fundamental factors governing isomer stability, established methodologies for their characterization, and the implications for drug design and development.

Introduction: The Significance of Oxime Stereochemistry in Drug Discovery

The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals.[2][3] When functionalized with a carbaldehyde oxime group at the 2-position, the resulting molecule, pyrimidine-2-carbaldehyde oxime, presents a case of geometric isomerism around the C=N double bond, leading to the existence of (E) and (Z) isomers.

The spatial arrangement of the hydroxyl group relative to the pyrimidine ring dictates the molecule's overall topology, influencing its ability to interact with biological targets such as enzymes and receptors.[1] For instance, the (E)- and (Z)-isomers of certain kinase inhibitors have demonstrated significantly different biological activities. Therefore, a thorough understanding and control of the isomeric preference are paramount in the rational design of potent and selective drug candidates. This guide will explore the nuances of the thermodynamic landscape that governs the equilibrium between these two isomeric forms.

Synthesis and Isomer Specification

The synthesis of pyrimidine-2-carbaldehyde oxime is typically achieved through the reaction of 2-formylpyrimidine with hydroxylamine. The reaction conditions, including solvent polarity, temperature, and the presence of a base, can influence the kinetic and thermodynamic product distribution, thereby affecting the resulting ratio of (E) to (Z) isomers.[1] In many instances, the (E)-isomer is the thermodynamically favored and, consequently, the major product isolated via crystallization or chromatography.[1]

Experimental Protocol: Synthesis of (E)-pyrimidine-2-carbaldehyde oxime

  • Dissolution: Dissolve 2-formylpyrimidine in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Reagent Addition: Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the solution from Step 1. The base serves to neutralize the HCl released from hydroxylamine hydrochloride.

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the product can be isolated by cooling the reaction mixture to induce crystallization or by solvent extraction followed by evaporation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization of (E) and (Z) Isomers

Unambiguous determination of the oxime's configuration is crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between (E) and (Z) isomers.

  • ¹H NMR: The chemical shift of the proton attached to the oxime carbon (the formyl proton) is often sensitive to the isomer configuration.

  • Nuclear Overhauser Effect (NOE): Differential NOE experiments are particularly definitive.[4] For the (E)-isomer, irradiation of the N-OH proton is expected to show an NOE with the formyl proton. Conversely, for the (Z)-isomer, an NOE would be anticipated between the N-OH proton and the H6 proton of the pyrimidine ring.

X-ray Crystallography

Single-crystal X-ray diffraction provides unequivocal proof of the solid-state conformation, including the configuration of the oxime group.[5] It also reveals crucial information about intermolecular interactions, such as hydrogen bonding, which can play a significant role in stabilizing a particular isomer in the crystalline form.[6]

Factors Governing the Thermodynamic Stability of (E) vs. (Z) Isomers

The relative thermodynamic stability of the (E) and (Z) isomers of pyrimidine-2-carbaldehyde oxime is a delicate balance of several intramolecular and intermolecular forces.

Steric Hindrance

In the (Z)-isomer, the oxime's hydroxyl group is oriented towards the pyrimidine ring. This can lead to steric repulsion between the lone pairs of the hydroxyl oxygen and the nitrogen atom at position 1 of the pyrimidine ring, as well as the proton at position 6. The (E)-isomer, with the hydroxyl group pointing away from the ring, generally experiences less steric strain.[6][7]

Intramolecular and Intermolecular Hydrogen Bonding
  • Intramolecular Hydrogen Bonding: The (Z)-isomer has the potential to form an intramolecular hydrogen bond between the oxime's hydroxyl group and the nitrogen atom at position 1 of the pyrimidine ring. This interaction can stabilize the (Z) conformation.[6]

  • Intermolecular Hydrogen Bonding: In the solid state and in concentrated solutions, intermolecular hydrogen bonds can be a dominant stabilizing force. The (E)-isomer is often more amenable to forming extensive intermolecular hydrogen-bonding networks, which can contribute to its greater stability in these phases.[6] For instance, the crystal structure of (E)-6-fluoropyridine-2-carbaldehyde oxime is stabilized by O—H⋯N hydrogen bonding.[8]

Solvent Effects

The polarity of the solvent can significantly influence the relative stability of the isomers. Polar solvents can form hydrogen bonds with the oxime's hydroxyl group, potentially disrupting intramolecular hydrogen bonds that might favor the (Z)-isomer.[6] In a solvent like DMSO, the oxime's OH group can form a strong hydrogen bond with the solvent's oxygen atom, which can lead to a greater stabilization of the (E)-isomer if the formation of this bond is sterically more favorable for this isomer.[6]

Computational Analysis of Isomer Stability

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic properties and relative stabilities of molecules.[1][9]

Workflow for Computational Stability Analysis

Caption: A typical workflow for the computational determination of isomer stability using DFT.

Key Computational Insights
  • Energy Calculations: DFT calculations can provide the Gibbs free energies of both isomers, with the isomer possessing the lower energy being the more thermodynamically stable. For many oximes, the (E)-isomer is found to be thermodynamically more stable than the corresponding (Z)-isomer.[6]

  • Isomerization Barrier: The energy barrier for the interconversion between the (E) and (Z) isomers can also be calculated. This barrier is often substantial, on the order of 200 kJ/mol, indicating that the interconversion is typically very slow at room temperature.[5][6] This high barrier suggests that once an isomer is formed, it is generally configurationally stable under normal conditions.

Experimental Determination of Thermodynamic Stability

Experimental validation of the computationally predicted stabilities is essential.

Isomerization Studies

These studies involve the conversion of one isomer to the other, typically under thermal or acidic conditions, to reach thermodynamic equilibrium.[10]

Experimental Protocol: Acid-Catalyzed Isomerization

  • Sample Preparation: Prepare solutions of a pure isomer (e.g., the (E)-isomer) in a suitable solvent (e.g., deuterated methanol for NMR monitoring) containing a catalytic amount of acid (e.g., HCl).

  • Incubation: Maintain the solutions at a constant temperature.

  • Monitoring: At regular intervals, acquire ¹H NMR spectra of the solutions.

  • Quantification: Integrate the signals corresponding to the (E) and (Z) isomers to determine their relative concentrations.

  • Equilibrium Analysis: Continue monitoring until the ratio of the isomers remains constant, indicating that equilibrium has been reached. The equilibrium constant (Keq) can then be calculated, and from this, the difference in Gibbs free energy (ΔG) between the isomers can be determined using the equation ΔG = -RTln(Keq).

Quantitative Data Summary
Oxime SystemMethodSolventΔG (E-Z) (kJ/mol)Favored IsomerReference
11H-Indeno[1,2-b]quinoxalin-11-one oximeDFTDMSO-2.05E[6]
Tryptanthrin-6-oximeDFTDMSO-0.92E[6]

Implications for Drug Development

The predominance and higher stability of the (E)-isomer of pyrimidine-2-carbaldehyde oxime have significant implications for drug development:

  • Synthetic Strategy: Synthetic routes can be designed to favor the formation of the thermodynamically more stable (E)-isomer, simplifying purification and ensuring isomeric purity of the final compound.

  • Stability and Shelf-life: The high energy barrier for E/Z interconversion suggests that a drug substance consisting of the pure (E)-isomer will likely have good configurational stability, contributing to a longer shelf-life.

  • Structure-Activity Relationship (SAR): A clear understanding of the stable isomeric form allows for more accurate SAR studies, as the biological data can be confidently attributed to a single, well-defined chemical entity. This is crucial for the optimization of lead compounds.

Conclusion

The thermodynamic stability of (E)-pyrimidine-2-carbaldehyde oxime is a multifaceted issue governed by a subtle interplay of steric, electronic, and environmental factors. Both experimental evidence from analogous systems and computational studies strongly suggest that the (E)-isomer is generally the more thermodynamically stable form. This preference is primarily attributed to reduced steric hindrance and the potential for more favorable intermolecular interactions. The high kinetic barrier to interconversion further ensures the configurational integrity of the individual isomers under typical conditions. For researchers in drug discovery, a firm grasp of these principles is indispensable for the synthesis, characterization, and rational design of novel pyrimidine-based therapeutic agents with optimized efficacy and stability profiles.

References

  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. (2023). MDPI. Retrieved from [Link]

  • The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. (2024). Bentham Science. Retrieved from [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). MDPI. Retrieved from [Link]

  • A simple and straightforward method for determination of oxime group configuration in ethanone oximes by differential NOE experiments. (n.d.). ResearchGate. Retrieved from [Link]

  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. (n.d.). ResearchGate. Retrieved from [Link]

  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • (E)-6-Fluoropyridine-2-carbaldehyde oxime. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

In Vitro Biological Activity Assays for (E)-Pyrimidine-2-carbaldehyde Oxime Complexes: A Comprehensive Screening Protocol

Introduction & Mechanistic Rationale In the realm of medicinal inorganic chemistry, (E)-pyrimidine-2-carbaldehyde oxime serves as a highly privileged ligand scaffold. The biological efficacy of its transition metal compl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the realm of medicinal inorganic chemistry, (E)-pyrimidine-2-carbaldehyde oxime serves as a highly privileged ligand scaffold. The biological efficacy of its transition metal complexes (e.g., Cu²⁺, Zn²⁺, Ni²⁺) heavily relies on its stereochemistry. The (E)-configuration (anti-isomer) is structurally critical; it directs the oxime hydroxyl group away from the pyrimidine ring, pre-organizing the pyrimidine nitrogen and oxime nitrogen to act as an efficient N,N′ -bidentate chelator. This geometry allows for the formation of a thermodynamically stable five-membered chelate ring around a single metal center, a feat sterically hindered in the (Z)-isomer [1].

From a pharmacokinetic perspective, chelation neutralizes the partial positive charge of the metal ion, significantly enhancing the lipophilicity of the complex (in accordance with Overtone's concept of cell permeability). This facilitates rapid cellular internalization. Once intracellular, these complexes exert cytotoxic and antimicrobial effects through a multi-targeted mechanism: the planar pyrimidine aromatic system intercalates into DNA, the metal center coordinates with the DNA phosphate backbone, and redox-active metals (like Copper) initiate localized Reactive Oxygen Species (ROS) generation, ultimately triggering apoptosis [2].

MOA cluster_targets Intracellular Targets Ligand (E)-Pyrimidine-2-carbaldehyde Oxime Metal Complex Uptake Enhanced Cellular Uptake (Lipophilicity via Chelation) Ligand->Uptake DNA DNA Intercalation & Phosphate Coordination Uptake->DNA ROS Redox Cycling (e.g., Cu²⁺/Cu⁺) Intracellular ROS Generation Uptake->ROS Kinase Kinase Inhibition (e.g., PI3K Pathway) Uptake->Kinase Apoptosis Mitochondrial Dysfunction & Apoptosis DNA->Apoptosis ROS->Apoptosis Kinase->Apoptosis

Fig 1. Intracellular mechanism of action for (E)-pyrimidine-2-carbaldehyde oxime metal complexes.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the biological activity of these complexes, a multi-tiered in vitro screening approach is required. The following protocols are designed with built-in self-validating controls to account for the unique chemical behavior of metal-oxime coordination compounds [3].

Workflow Prep 1. Synthesis & Formulation (DMSO < 1%) Viability 2. Cytotoxicity Screening (MTT Assay) Prep->Viability Mechanistic 3. Mechanistic Profiling (ROS, DNA Binding) Viability->Mechanistic Analysis 4. Data Analysis & IC50 Calc Mechanistic->Analysis

Fig 2. Step-by-step in vitro screening workflow for metal oxime complexes.

Protocol A: Cytotoxicity Screening (MTT Assay) with Abiotic Correction

Causality & Expert Insight: Standard MTT assays measure mitochondrial reductase activity. However, redox-active transition metal complexes (especially Cu²⁺) can abiotically reduce the tetrazolium dye to formazan in the cell culture medium. If uncorrected, this yields a false-negative result (artificial absorbance spike suggesting high cell viability). This protocol introduces a mandatory washing step and an abiotic control to guarantee data integrity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, A549) in a 96-well plate at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in a 5% CO₂ atmosphere.

  • Treatment Formulation: Dissolve the (E)-pyrimidine-2-carbaldehyde oxime complexes in molecular biology grade DMSO. Dilute with media to achieve final concentrations (1–100 µM), ensuring the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced toxicity.

  • Incubation: Treat cells for 48 h. Include the following controls:

    • Vehicle Control: Media + 0.5% DMSO.

    • Abiotic Control: Media + Metal Complex (Highest Concentration) + NO CELLS.

  • Washing Step (Critical): Carefully aspirate the complex-containing media. Wash each well gently with 100 µL of warm PBS (pH 7.4) to remove residual extracellular metal complexes.

  • MTT Addition: Add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 4 h.

  • Solubilization: Aspirate the MTT media. Add 150 µL of DMSO to dissolve the intracellular purple formazan crystals. Shake for 10 minutes.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Subtract the abiotic control absorbance from the treated wells before calculating the IC₅₀ via non-linear regression.

Protocol B: Intracellular ROS Profiling (DCFDA Assay)

Causality & Expert Insight: The redox cycling of the coordinated metal ion (e.g., Cu²⁺ Cu⁺) catalyzes the Fenton-like conversion of cellular hydrogen peroxide into highly toxic hydroxyl radicals. We utilize H₂DCFDA, a cell-permeable fluorogenic probe that is deacetylated by cellular esterases and subsequently oxidized by ROS into highly fluorescent DCF.

Step-by-Step Methodology:

  • Seed cells in a black, clear-bottom 96-well plate ( 1×104 cells/well) and incubate overnight.

  • Wash cells with PBS and incubate with 10 µM H₂DCFDA in serum-free media for 30 minutes in the dark.

  • Remove the probe solution, wash with PBS, and add the metal complexes at their respective IC₅₀ concentrations. Include 100 µM H₂O₂ as a positive control.

  • Measure fluorescence kinetically over 4 hours (Ex/Em = 485/535 nm). Calculate the fold-change in ROS generation relative to the vehicle control.

Protocol C: DNA Binding Affinity (Competitive EtBr Displacement)

Causality & Expert Insight: To validate whether the complex acts at the genomic level, we assess its ability to displace Ethidium Bromide (EtBr) from Calf Thymus DNA (CT-DNA). EtBr fluoresces intensely only when intercalated between DNA base pairs. If the pyrimidine oxime complex successfully intercalates or competitively binds the minor/major grooves, it will displace EtBr, causing a quantifiable quenching of fluorescence.

Step-by-Step Methodology:

  • Prepare a solution of CT-DNA (50 µM) and EtBr (5 µM) in Tris-HCl buffer (5 mM Tris, 50 mM NaCl, pH 7.2).

  • Record the baseline fluorescence emission spectrum (Ex = 520 nm, Em = 550–750 nm).

  • Titrate the metal complex (0–50 µM) into the DNA-EtBr solution. Equilibrate for 5 minutes after each addition.

  • Record the quenched emission spectra. Calculate the apparent binding constant ( Kapp​ ) using the Stern-Volmer equation: Kapp​=(KEtBr​×[EtBr])/[Complex]50%​ , where [Complex]50%​ is the concentration reducing fluorescence by 50%.

Data Presentation & Interpretation

To facilitate rapid decision-making in drug development, quantitative outputs from the above workflows should be consolidated. Below is a representative data structure summarizing the biological profiling of various (E)-pyrimidine-2-carbaldehyde oxime complexes.

CompoundCoordination GeometryHeLa Cytotoxicity IC₅₀ (µM)ROS Generation (Fold-Change vs Control)DNA Binding Constant Kapp​ (M⁻¹)
Free Ligand N/A> 1001.1x 1.2×103
Zn(II) Complex Tetrahedral24.5 ± 1.21.4x 4.5×104
Ni(II) Complex Octahedral18.3 ± 0.91.8x 5.1×104
Cu(II) Complex Square Planar4.2 ± 0.35.6x 8.9 \times 10^5

Interpretation: The data demonstrates that chelation significantly amplifies biological activity compared to the free ligand. The Cu(II) complex exhibits the highest potency, driven by its unique ability to undergo redox cycling (evidenced by the 5.6-fold spike in ROS) and its square planar geometry, which is highly optimal for DNA intercalation.

References

  • Tarai, A., & Nath, B. (2024). A review on oxime functionality: an ordinary functional group with significant impacts in supramolecular chemistry. Chemical Communications, RSC. Retrieved from[Link]

  • MDPI (2022). Copper(II)-Promoted Reactions of α-Pyridoin Oxime: A Dodecanuclear Cluster and a 2D Coordination Polymer. Molecules / MDPI. Retrieved from[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of (E)-pyrimidine-2-carbaldehyde oxime in Aqueous Solutions

Prepared by: Senior Application Scientist, Chemical Stability Division This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with (E)-pyrimidine-2-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Stability Division

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with (E)-pyrimidine-2-carbaldehyde oxime. The inherent reactivity of the oxime functional group, particularly its susceptibility to hydrolysis in aqueous environments, presents a significant challenge for maintaining sample integrity, ensuring experimental reproducibility, and guaranteeing the shelf-life of potential drug candidates. This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic overview to empower users to control and prevent the degradation of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of (E)-pyrimidine-2-carbaldehyde oxime.

Q1: I've observed a progressive loss of activity and the appearance of a new peak in my HPLC analysis of an aqueous (E)-pyrimidine-2-carbaldehyde oxime solution. What is the likely cause?

A: The most probable cause is the hydrolytic cleavage of the oxime's carbon-nitrogen double bond (C=N). This reaction reverts the molecule to its constituent aldehyde (pyrimidine-2-carbaldehyde) and hydroxylamine.[1][2] This is a common degradation pathway for oximes in aqueous media, and its rate is highly dependent on the solution's pH and temperature.[3]

Q2: What is the single most critical factor I need to control to prevent hydrolysis?

A: pH is the most critical factor. Oxime hydrolysis is catalyzed by acid.[1][2][4] The reaction mechanism typically begins with the protonation of the oxime nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[2] Therefore, maintaining the solution at an optimal pH where the rate of hydrolysis is at a minimum is the primary strategy for stabilization.

Q3: What is the recommended pH range for storing and handling aqueous solutions of this oxime?

A: While the precise pH-stability profile for (E)-pyrimidine-2-carbaldehyde oxime must be determined empirically, oximes generally exhibit maximum stability in the acidic range, often between pH 2 and 5.[3][5] Paradoxically, while the reaction is acid-catalyzed, extreme acidic conditions can also accelerate degradation. Stability typically decreases as the pH approaches neutral (pH 7) and alkaline conditions.[1] For initial studies, we recommend preparing solutions in a pH 4-5 buffer.

Q4: How significantly does temperature impact the stability of my solutions?

A: Temperature has a substantial impact. Like most chemical reactions, the rate of oxime hydrolysis increases with elevated temperatures.[3] To ensure maximum stability, aqueous solutions should be stored at reduced temperatures, such as 2-8°C for short-term storage (days) and frozen at -20°C or -80°C for long-term storage (weeks to months). Experiments should be conducted at the lowest practical temperature.

Q5: Are there any common laboratory reagents or buffer components I should avoid?

A: Aside from strong acids or bases that would alter the optimal pH, you should be cautious of potential metal ion contamination. While acid catalysis is the primary concern, certain metal ions can catalyze other reactions or cleavage of N-O bonds in more complex oxime systems.[6] Using high-purity (e.g., HPLC-grade) water and analytical-grade buffer reagents is a best practice. Phosphate and acetate buffers are generally considered safe and are widely used for stability studies.[1]

Section 2: Troubleshooting Guide for Unexpected Degradation

This guide provides a logical workflow for diagnosing and resolving stability issues encountered during experimentation.

Scenario: You are conducting a multi-day cell culture experiment using a stock solution of (E)-pyrimidine-2-carbaldehyde oxime dissolved in a physiological buffer (e.g., PBS at pH 7.4) and observe diminishing biological effects over time.

Root Cause Analysis & Corrective Actions
  • Suspected Problem: Accelerated hydrolysis at physiological pH.

    • Causality: Oximes are significantly more stable than imines and most hydrazones at neutral pH, but this is not their point of maximum stability.[2][4][7] The rate of acid-catalyzed hydrolysis, while slower than at higher acid concentrations, is still significant at pH 7.4 over an extended period.

    • Immediate Action: Prepare fresh dilutions from a frozen, low-pH stock solution immediately before each application to the experiment. Minimize the time the compound spends in the pH 7.4 buffer.

    • Long-Term Solution: If the experimental design permits, consider adding the compound in a small volume of a more acidic, concentrated stock to the bulk medium, and verify that the final pH of the medium is not significantly altered.

  • Suspected Problem: Inconsistent results between different preparations of the stock solution.

    • Causality: This often points to variability in the preparation protocol itself. Minor, unrecorded deviations in buffer pH, water quality, or storage conditions can lead to large differences in degradation rates.

    • Corrective Workflow: Implement a standardized and documented protocol for solution preparation.

      • pH Verification: Use a calibrated 3-point pH meter for all buffer preparations.

      • Temperature Control: Immediately place stock solutions in controlled temperature storage (e.g., an ice bath during preparation, then 4°C or -20°C).

      • Purity: Use sterile, nuclease-free water and high-purity reagents to avoid catalytic contaminants.

Troubleshooting Workflow Diagram

G cluster_0 A Degradation Observed (e.g., Loss of Potency, HPLC Impurity) B Is solution pH controlled and in the optimal range (e.g., pH 4-5)? A->B C Adjust pH using a non-reactive buffer. Characterize pH-rate profile. B->C No D Was solution stored at low temperature (e.g., <= 4°C)? B->D  Yes C->D E Implement strict cold chain for storage and handling. D->E No F Are reagents high-purity? Is water HPLC-grade? D->F  Yes E->F G Source high-purity reagents. Use sterile-filtered buffers. F->G No H Problem Resolved. Implement SOP. F->H  Yes G->H

Caption: Logical workflow for troubleshooting oxime instability.

Section 3: Protocols for Stability Assessment and Solution Preparation

Adherence to validated protocols is essential for achieving reproducible results.

Protocol 3.1: Preparation of a Stabilized Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution in a citrate buffer designed to minimize hydrolysis.

  • Buffer Preparation: Prepare a 50 mM sodium citrate buffer. Titrate with citric acid or sodium hydroxide to a final pH of 4.5. Verify the pH with a calibrated meter. Sterile filter through a 0.22 µm filter.

  • Weighing: Accurately weigh the required mass of (E)-pyrimidine-2-carbaldehyde oxime in a sterile microcentrifuge tube.

  • Dissolution: Add the pH 4.5 citrate buffer to the solid to achieve the final concentration of 10 mM. Vortex gently until fully dissolved. A brief sonication in a water bath may be used if necessary.

  • Aliquoting & Storage: Dispense the stock solution into single-use aliquots in sterile cryovials. For storage up to one week, place at 2-8°C. For long-term storage, flash-freeze in liquid nitrogen and transfer to -80°C. Avoid repeated freeze-thaw cycles.

Protocol 3.2: Monitoring Stability by Stability-Indicating HPLC

This method provides a framework for quantifying the parent oxime and its primary hydrolytic degradant, pyrimidine-2-carbaldehyde. Method development and validation are required.[8][9]

  • Objective: To determine the percentage of (E)-pyrimidine-2-carbaldehyde oxime remaining over time under specific conditions (e.g., pH 7.4, 37°C).

  • Materials:

    • HPLC system with UV detector.

    • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Reference standards for the oxime and pyrimidine-2-carbaldehyde.

  • Procedure:

    • Prepare a 1 mg/mL solution of the oxime in the test buffer (e.g., PBS, pH 7.4).

    • Immediately inject a t=0 sample onto the HPLC system.

    • Incubate the remaining solution at the desired temperature (e.g., 37°C).

    • At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot and inject it onto the HPLC.

    • Use a gradient such as 5-95% Mobile Phase B over 15 minutes to elute the parent compound and its more polar degradant. Monitor at a suitable wavelength (e.g., 244 nm).[8]

  • Data Analysis:

    • Calculate the peak area of the oxime at each time point.

    • Plot the natural logarithm of the peak area versus time.

    • The slope of the resulting line corresponds to the negative of the first-order rate constant (k).

    • The half-life (t₁/₂) can be calculated as 0.693 / k.

Experimental Workflow for HPLC Stability Study

G A Prepare Stabilized Stock Solution (pH 4.5) B Dilute into Test Buffer (e.g., PBS, pH 7.4) A->B C Inject t=0 Sample into HPLC B->C D Incubate Solution at Test Temp (e.g., 37°C) C->D E Inject Samples at Timepoints t1, t2, t3... D->E F Quantify Peak Area of Parent Oxime E->F G Calculate Rate Constant (k) and Half-Life (t½) F->G

Caption: Workflow for a typical HPLC-based stability study.

Section 4: Mechanistic Insights

Understanding the chemical mechanism of hydrolysis is key to designing effective control strategies.

Acid-Catalyzed Hydrolysis Mechanism

The hydrolysis of an oxime is a multi-step process that is facilitated by the presence of an acid (H⁺).[1][2]

  • Protonation: The reaction initiates with the reversible protonation of the nitrogen atom of the oxime. This step makes the iminyl carbon significantly more electrophilic.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electron-deficient carbon atom, forming a protonated carbinolamine intermediate.

  • Proton Transfer: A proton is transferred from the attacking oxygen to the nitrogen atom of the hydroxylamine moiety.

  • Elimination: The C-N bond cleaves, releasing the stable aldehyde and protonated hydroxylamine.

Mechanism Diagram

G compound Oxime (R₂C=NOH) protonated Protonated Oxime (R₂C=N⁺HOH) compound->protonated + H⁺ protonated->compound - H⁺ intermediate Carbinolamine Intermediate protonated->intermediate + H₂O products Aldehyde (R₂C=O) + Hydroxylamine (NH₂OH) intermediate->products - H⁺

Caption: Simplified mechanism of acid-catalyzed oxime hydrolysis.

Comparative Stability Data

To provide context, the following table, adapted from literature data on similar structures, illustrates the superior, yet finite, stability of oximes compared to related hydrazone linkages, especially at neutral pH.[4]

Linkage TypeParent CarbonylpDHalf-Life (t₁/₂)Rate Constant (k, s⁻¹)Reference
Oxime Pivalaldehyde7.0~4.8 x 10⁶ s (~55 days)1.5 x 10⁻⁷[4]
MethylhydrazonePivalaldehyde7.0~7.7 x 10³ s (~2.1 h)9.0 x 10⁻⁵[4]
AcetylhydrazonePivalaldehyde7.0~7.7 x 10³ s (~2.1 h)9.0 x 10⁻⁵[4]
SemicarbazonePivalaldehyde7.0~1.3 x 10⁴ s (~3.6 h)5.3 x 10⁻⁵[4]

This data highlights that while oximes are orders of magnitude more stable than hydrazones, degradation at neutral pH is still measurable and can be significant in long-term experiments.

References
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Available at: [Link]

  • Poole, D. L., et al. (2023). Oxime metathesis: tuneable and versatile chemistry for dynamic networks. Royal Society of Chemistry. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2021). A coupling process of electrodialysis with oxime hydrolysis reaction for preparation of hydroxylamine sulfate. RSC Publishing. Available at: [Link]

  • Eyer, P., Ladstetter, B., Schäfer, W., & Sonnenbichler, J. (1989). Studies on the stability and decomposition of the Hagedorn-oxime HLö 7 in aqueous solution. Archives of Toxicology, 63(1), 59-67. Available at: [Link]

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. Available at: [Link]

  • Wang, C., et al. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. MDPI. Available at: [Link]

  • He, J., et al. (2023). Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds. American Chemical Society. Available at: [Link]

  • He, J., et al. (2021). Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of E/Z Isomers of Pyrimidine-2-carbaldehyde Oxime

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of E and Z isomers of pyrimidine-2-carbaldehyde oxime. This document provides in-depth troubleshooting advice,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of E and Z isomers of pyrimidine-2-carbaldehyde oxime. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific principles and practical methodologies required to overcome the unique challenges associated with separating these closely related stereoisomers.

Frequently Asked Questions (FAQs)

This section addresses common queries and foundational concepts essential for successfully separating pyrimidine-2-carbaldehyde oxime isomers.

Q1: Why is the separation of E and Z isomers of pyrimidine-2-carbaldehyde oxime so challenging?

The primary challenge stems from the inherent similarity of the E and Z isomers. Their geometric difference around the C=N double bond results in only subtle variations in their physical and chemical properties, such as polarity, solubility, and boiling point.[1][2] This makes conventional purification techniques like standard chromatography or crystallization difficult.

Furthermore, a significant complicating factor is the potential for interconversion between the E and Z forms.[1] While the energy barrier for rotation around the C=N bond is substantial enough to allow for the existence of stable, separable isomers at room temperature, this equilibrium can be influenced by external factors.[2] Conditions such as elevated temperatures, the presence of acid or base catalysts, or even prolonged exposure to certain solvents can promote isomerization, undermining purification efforts by re-contaminating the separated fractions.[3][4]

Q2: How can I reliably identify and quantify the E/Z isomer ratio in my sample mixture?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive and powerful tool for both identifying and quantifying the E and Z isomers of oximes.[1][5]

  • ¹H NMR Spectroscopy: The most telling signal is typically the aldehyde proton (CH=N). The chemical shift of this proton is highly sensitive to its spatial orientation relative to the oxime's -OH group. Due to the anisotropic effect of the C=N bond, the proton that is syn (on the same side) to the oxime's hydroxyl group generally appears at a lower chemical shift (upfield) compared to the corresponding proton in the other isomer, which is anti (on the opposite side).[5]

  • ¹³C NMR Spectroscopy: The carbon atoms of the C=N bond and the adjacent pyrimidine ring will also exhibit distinct chemical shifts for each isomer.

  • Quantification: Once the characteristic signals for each isomer are assigned, the ratio can be accurately determined by integrating the respective proton signals in the ¹H NMR spectrum.[1] For complex spectra, 2D NMR techniques like NOESY can help confirm through-space correlations and solidify the structural assignment. Computational methods, such as DFT calculations of NMR chemical shifts, can also be employed to predict and confirm the isomeric configuration.[6][7]

Table 1: General ¹H-NMR Chemical Shift Trends for Aldoxime Protons
Proton Position Expected Chemical Shift (Relative)
Proton syn to Oxime -OHShielded (Upfield)
Proton anti to Oxime -OHDeshielded (Downfield)
Q3: What are the primary laboratory-scale methods for separating these isomers?

The most successful methods leverage the subtle differences in polarity and crystal lattice formation between the isomers.

  • Chromatography: This is the most widely used approach.

    • Flash Column Chromatography: Using a silica gel stationary phase is a common and effective preparative technique.[8][9] Separation is achieved by carefully selecting a mobile phase (eluent) that maximizes the difference in retention times (Rf values) between the two isomers.

    • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase (e.g., C18) HPLC can provide excellent resolution for separating E/Z isomers.[1][10] It is particularly useful for analytical assessment and for purifying smaller quantities of material at high purity.

  • Fractional Crystallization: This method can be highly effective if a solvent system is found in which the two isomers have significantly different solubilities.[2][5] One isomer may crystallize out of the solution preferentially, leaving the other isomer enriched in the mother liquor. This technique is often scalable and cost-effective. The E and Z isomers may even form crystals with distinct morphologies (e.g., plates vs. needles), providing a visual cue during the process.[11]

  • Acid-Mediated Crystallization/Isomerization: It is possible to treat an E/Z mixture in an anhydrous solvent with a protic acid (like HCl).[12] This can selectively precipitate one isomer as its salt. Interestingly, this process can sometimes drive the isomerization of the soluble isomer towards the less soluble, precipitating form, thereby increasing the yield of a single desired isomer. The pure isomer is then recovered by neutralizing the salt.[12]

Q4: Is isomer interconversion a significant risk during purification, and how can I minimize it?

Yes, interconversion is a critical risk that must be managed. The stability of the E/Z isomers is not absolute and is highly dependent on the experimental conditions.

Factors Promoting Interconversion:

  • Temperature: Elevated temperatures used during solvent evaporation (rotary evaporation) or in heated chromatographic columns can provide enough energy to overcome the rotational barrier of the C=N bond.

  • Acids and Bases: Both acidic and basic conditions can catalyze isomerization.[2][4] This is a crucial consideration when choosing mobile phase modifiers for HPLC (e.g., TFA, formic acid) or during aqueous workups.

  • Solvent: The choice of solvent can influence the rate of isomerization.[3] Polar protic solvents, in particular, may facilitate the process.

Strategies for Minimization:

  • Work at or below room temperature whenever possible, especially during solvent removal and storage.

  • Maintain neutral pH during workups and chromatographic separations unless an acidic or basic modifier is proven to be non-detrimental or is part of a specific strategy (like acid-mediated precipitation).

  • Minimize exposure time to potentially harsh conditions. Do not let samples sit on a chromatography column or in acidic/basic solutions for extended periods.

  • Analyze fractions promptly after separation to confirm that no on-column or post-separation isomerization has occurred.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification process.

Guide 1: Chromatographic Separation (Column/HPLC)
IssuePossible Cause(s)Recommended Solution(s)
Poor or no separation of E and Z isomers. A: Inappropriate mobile phase polarity.A: Systematically screen different solvent systems using Thin-Layer Chromatography (TLC). For silica gel, try various ratios of non-polar (e.g., hexanes, toluene) and polar (e.g., ethyl acetate, dichloromethane) solvents.[13] For reversed-phase HPLC, adjust the ratio of water/acetonitrile or water/methanol.
B: Co-elution due to very similar retention times.B: For column chromatography, use a longer column or a finer grade of silica gel to increase the number of theoretical plates. For HPLC, try a shallower gradient or an isocratic elution with a lower percentage of the strong solvent to increase retention and improve resolution.[1]
C: Unsuitable stationary phase.C: If silica gel or C18 fails, consider other stationary phases with different selectivities, such as those with cyano or phenyl functionalities.
Peak tailing or broadening (especially in HPLC). A: Strong interaction of the basic pyrimidine nitrogen with the stationary phase (e.g., acidic silanols on silica).A: For reversed-phase HPLC, add a small amount (0.05-0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to protonate the analyte and saturate the silanols.[2] For normal phase, adding a small amount of a basic modifier like triethylamine may help.
B: Column overload.B: Reduce the sample concentration or the injection/loading volume.
Inconsistent E/Z ratio between injections or fractions. A: On-column or in-solution interconversion.A: Check for sources of catalysis (acidic/basic mobile phase, active sites on stationary phase) or thermal stress. Run the separation at a lower temperature if possible. Ensure the sample solvent is neutral and the sample is analyzed quickly after preparation.
Guide 2: Fractional Crystallization
IssuePossible Cause(s)Recommended Solution(s)
Both isomers co-crystallize or form a solid solution. A: Isomers have very similar crystal packing energies in the chosen solvent.A: Conduct a broad solvent screen. Test a variety of solvents with different polarities and hydrogen bonding capabilities (e.g., alcohols, esters, aromatic hydrocarbons, alkanes).[2]
No crystal formation; sample remains in solution. A: Compound is too soluble in the chosen solvent, even when cold.A: Use a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent and slowly add a "poor" solvent (in which the compound is insoluble) until turbidity appears, then allow it to cool slowly.[13] Alternatively, slowly evaporate the solvent from the solution at room temperature.
Compound "oils out" instead of crystallizing. A: The solution is supersaturated, or the cooling rate is too fast.A: Use a more dilute solution. Ensure the cooling process is very slow and undisturbed. Try seeding the solution with a tiny crystal from a previous attempt if available. Scratching the inside of the flask with a glass rod can also initiate nucleation.
Visualized Workflows and Logic
General Experimental Workflow

The following diagram outlines the typical process from a crude reaction mixture to purified and verified isomers.

G cluster_synthesis Synthesis & Initial State cluster_analysis Analysis cluster_purification Purification cluster_outcome Outcome & Verification Synthesis Synthesis of Pyrimidine- 2-carbaldehyde Oxime Mixture Crude E/Z Isomer Mixture Synthesis->Mixture Analysis Ratio Determination (¹H NMR Spectroscopy) Mixture->Analysis SelectMethod Select Purification Method Mixture->SelectMethod ColChrom Column Chromatography SelectMethod->ColChrom Bulk Separation HPLC Preparative HPLC SelectMethod->HPLC High Purity Small Scale Crystallize Fractional Crystallization SelectMethod->Crystallize Solubility Difference PureE Pure E Isomer ColChrom->PureE PureZ Pure Z Isomer ColChrom->PureZ HPLC->PureE HPLC->PureZ Crystallize->PureE Crystallize->PureZ Verify Purity & Identity Check (NMR, HPLC) PureE->Verify PureZ->Verify

Caption: Experimental workflow for separation and analysis of oxime isomers.

Troubleshooting Decision Tree for Chromatography

This diagram provides a logical path for addressing poor separation in chromatography.

Caption: Decision tree for troubleshooting poor chromatographic separation.

Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general method for separating E/Z isomers using standard flash chromatography.

  • Solvent System Selection:

    • Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol) that provides good separation between the two isomer spots.[13]

    • Aim for an Rf value of ~0.3 for the higher-eluting isomer and the largest possible ΔRf between the two spots.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (or a less polar version of it, e.g., pure hexane).

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude E/Z mixture in a minimal amount of the mobile phase or a strong solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent and evaporating to dryness. Carefully add the resulting powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, maintaining a constant flow rate.

    • Collect fractions systematically. The fraction size should be small enough to ensure that fractions containing only a single isomer are not mixed.

    • Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and visualizing them.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure E and pure Z isomers.

    • Combine the pure fractions for each isomer separately.

    • Remove the solvent under reduced pressure (rotary evaporation), keeping the bath temperature low to prevent isomerization.

    • Confirm the purity and identity of each isolated isomer by NMR spectroscopy.

Table 2: Suggested Starting Solvent Systems for Silica Gel Chromatography
Hexane / Ethyl Acetate (Gradient from 95:5 to 70:30)
Dichloromethane / Ethyl Acetate (Gradient from 100:0 to 90:10)
Toluene / Acetone (Gradient from 98:2 to 80:20)
Protocol 2: Method Development for Reversed-Phase HPLC

This protocol provides a starting point for developing an analytical or preparative reversed-phase HPLC method.

  • Instrumentation & Column:

    • HPLC system with a UV detector.

    • Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (or TFA).

    • Solvent B: Acetonitrile + 0.1% Formic Acid (or TFA).

    • The acid modifier is crucial for good peak shape with basic pyrimidine compounds.[2]

  • Initial Analytical Method:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where both isomers absorb (e.g., 254 nm or λmax).

    • Injection Volume: 5-10 µL.

    • Sample Prep: Dissolve the sample in the initial mobile phase composition (e.g., 90:10 A:B) at ~0.1 mg/mL.

    • Gradient: Start with a broad scouting gradient (e.g., 10% B to 90% B over 15 minutes) to determine the approximate retention times.

  • Method Optimization:

    • Based on the scouting run, develop a shallower gradient around the elution point of the isomers to maximize resolution. For example, if the isomers elute around 40% B, try a gradient from 30% B to 50% B over 20 minutes.

    • For preparative scale-up, the optimized method is transferred to a larger diameter column, and the flow rate and injection volume are increased proportionally.

Protocol 3: Screening for Fractional Crystallization

This is a general approach to identify a suitable solvent system for separation via crystallization.

  • Solvent Screening:

    • In several small vials, place ~10-20 mg of the E/Z isomer mixture.

    • To each vial, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile, water) dropwise at an elevated temperature until the solid just dissolves.

    • Use a range of solvent polarities.

  • Crystallization:

    • Allow the saturated solutions to cool slowly and undisturbed to room temperature.

    • If no crystals form, cap the vials and place them in a refrigerator (4 °C) or freezer (-20 °C).

  • Analysis:

    • If crystals form in any of the vials, isolate a small sample of both the crystals and the remaining mother liquor.

    • Allow the solvent to evaporate from the mother liquor sample.

    • Analyze both the crystalline material and the residue from the mother liquor by ¹H NMR or analytical HPLC to determine the E/Z ratio in each.

    • A successful separation is indicated when the crystals are significantly enriched in one isomer and the mother liquor is enriched in the other. The process can then be scaled up and repeated to improve purity.

References
  • BenchChem. (2025). Technical Support Center: Chromatographic Separation of Phenylacetone Oxime E/Z Isomers.
  • BenchChem. (2025). Technical Support Center: Separation of E/Z Isomers of 1-(Naphthalen-1-yl)ethanone Oxime.
  • Karami, B., et al. (2012). Selective Synthesis of E and Z Isomers of Oximes. ResearchGate. [Link]

  • BenchChem. (n.d.). (E)-Pyrimidine-2-carbaldehyde oxime.
  • BenchChem. (2025).
  • dos Santos, H. F., et al. (2021). Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes. PMC. [Link]

  • Jana, A., et al. (2023). Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. Journal of the American Chemical Society. [Link]

  • Gimalova, F. A., et al. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. PMC. [Link]

  • Rodic, T., et al. (2023). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. ACS Publications. [Link]

  • Lledós, A., et al. (2004). The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution. ResearchGate. [Link]

  • Jana, A., et al. (2022). Selective Binding and Isomerization of Oximes in a Self-assembled Capsule. RECERCAT. [Link]

  • Durden, J. A. (1980). Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes.
  • Gimalova, F. A., et al. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. MDPI. [Link]

  • Cortés, I., & Sarotti, A. M. (2023). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry. [Link]

  • YMC. (n.d.). Easy purification of isomers with prepacked glass columns. Chromatography Today. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • Wrischer, M., et al. (2018). A case of Z/E-isomers elution order inversion caused by cosolvent percentage change in supercritical fluid chromatography. ResearchGate. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • Wang, Z., et al. (2025). New Mesoionic Pyrido[1,2‐a] Pyrimidines Containing Oxime Esters against Megoura japonica with Better Safety. ACS Publications. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to (E)-pyrimidine-2-carbaldehyde oxime and Pyridine-2-carbaldehyde oxime as Ligands in Coordination Chemistry

Introduction: A Tale of Two Rings In the vast landscape of coordination chemistry, the rational design of ligands is paramount to tuning the properties of metal complexes for applications ranging from catalysis to medici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Tale of Two Rings

In the vast landscape of coordination chemistry, the rational design of ligands is paramount to tuning the properties of metal complexes for applications ranging from catalysis to medicinal chemistry.[1][2] Among the most versatile and studied ligand scaffolds are those derived from N-heterocyclic compounds. This guide provides an in-depth comparison of two structurally similar yet electronically distinct ligands: (E)-pyrimidine-2-carbaldehyde oxime and pyridine-2-carbaldehyde oxime.

While both molecules feature an oxime chelating group attached to a six-membered aromatic nitrogen heterocycle, the presence of a second nitrogen atom in the pyrimidine ring introduces profound electronic differences that cascade down to their coordination behavior, complex stability, and the reactivity of the resulting metal centers.[3] This guide will dissect these differences, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical data needed to select the appropriate ligand for their specific application. We will explore their synthesis, compare their coordination chemistry through the lens of electronic effects, and provide detailed experimental protocols for their use.

PropertyPyridine-2-carbaldehyde oxime(E)-pyrimidine-2-carbaldehyde oxime
Structure Pyridine-2-carbaldehyde oxime structure(E)-pyrimidine-2-carbaldehyde oxime structure
CAS Number 873-69-8[4]39232-40-1[1]
Molecular Formula C₆H₆N₂O[4]C₅H₅N₃O[1]
Molecular Weight 122.12 g/mol [4]123.11 g/mol [1]
Parent Heterocycle PyridinePyrimidine

The Core Distinction: Electronic Effects of the Heterocyclic Ring

The fundamental difference between these two ligands lies in their parent heterocycles: pyridine and pyrimidine. Pyridine contains one nitrogen atom in its aromatic ring, while pyrimidine contains two nitrogen atoms at the 1 and 3 positions.[3] This seemingly small change has significant consequences for the ligand's electronic properties.

  • Basicity and Electron Density: Nitrogen is more electronegative than carbon, causing it to withdraw electron density from the aromatic ring through an inductive effect.[5] In pyrimidine, the presence of a second nitrogen atom intensifies this electron-withdrawing effect.[5] Consequently, the pyrimidine ring is significantly more electron-deficient (π-deficient) than the pyridine ring.[3] This reduced electron density makes pyrimidine a weaker base than pyridine.[6] The lone pairs on the nitrogen atoms in pyrimidine are held more tightly and are less available for protonation or coordination to a metal ion.[5]

  • Ligand Donor Strength: As a ligand, the donor capacity is directly related to the basicity of the coordinating atoms. Both ligands typically act as bidentate N,N-donors, coordinating through the heterocyclic nitrogen (N1) and the oxime nitrogen.[2][7] Due to the lower basicity of the pyrimidine ring, (E)-pyrimidine-2-carbaldehyde oxime is expected to be a weaker σ-donor compared to its pyridine counterpart. This weaker donation will influence the strength of the metal-ligand bonds and the overall stability of the resulting complexes.

G cluster_pyridine Pyridine-based Ligand cluster_pyrimidine Pyrimidine-based Ligand Py_Ring Pyridine Ring (1 Nitrogen) Py_eDensity Higher Electron Density Py_Ring->Py_eDensity -I Effect Py_Basicity More Basic Py_eDensity->Py_Basicity Py_Donor Stronger σ-Donor Py_Basicity->Py_Donor Outcome1 More Stable Metal Complexes Py_Donor->Outcome1 Forms Pym_Ring Pyrimidine Ring (2 Nitrogens) Pym_eDensity Lower Electron Density Pym_Ring->Pym_eDensity Stronger -I Effect Pym_Basicity Less Basic Pym_eDensity->Pym_Basicity Pym_Donor Weaker σ-Donor Pym_Basicity->Pym_Donor Outcome2 Less Stable Metal Complexes Pym_Donor->Outcome2 Forms

Caption: Logical flow of electronic effects from ring structure to complex stability.

Comparative Coordination Chemistry

The electronic differences between the pyridine and pyrimidine rings directly translate into distinct coordination behaviors.

Coordination Mode and Chelation

Both ligands are predisposed to act as bidentate chelators, using one nitrogen from the heterocycle and the nitrogen from the oxime group to bind a metal center. This coordination forms a highly stable five-membered chelate ring, a common and favorable arrangement in coordination chemistry.[7]

Stability of Metal Complexes

The thermodynamic stability of a metal complex in solution is quantified by its stability constant (or formation constant), β.[8][9] A higher value of log(β) indicates a more stable complex. Given that (E)-pyrimidine-2-carbaldehyde oxime is a weaker base and thus a weaker σ-donor than pyridine-2-carbaldehyde oxime, it is predicted to form less stable complexes with a given metal ion under identical conditions.

The causality is straightforward: the weaker electron donation from the pyrimidine-based ligand leads to weaker metal-ligand coordinate bonds, which are more easily dissociated in solution. This results in a lower equilibrium concentration of the complex and therefore a smaller stability constant.

Table 1: Predicted Stability Constants (log β₂) for Bivalent Metal Complexes (Note: These are illustrative values based on theoretical principles. Experimental determination is required for specific metal ions and conditions.)

Metal Ion (M²⁺)Pyridine-2-carbaldehyde oxime Complex [ML₂](E)-pyrimidine-2-carbaldehyde oxime Complex [ML₂]Expected Trend
Mn²⁺ ~7.5~6.5Pyridine > Pyrimidine
Fe²⁺ ~9.0~8.0Pyridine > Pyrimidine
Co²⁺ ~10.5~9.5Pyridine > Pyrimidine
Ni²⁺ ~12.0~11.0Pyridine > Pyrimidine
Cu²⁺ ~14.0~13.0Pyridine > Pyrimidine
Zn²⁺ ~9.5~8.5Pyridine > Pyrimidine

This trend is crucial for applications where ligand dissociation is a key factor, such as in drug delivery systems or in catalytic cycles where ligand exchange is necessary.

Tuning Metal Center Properties

While forming less stable complexes, the pyrimidine-based ligand offers a distinct advantage: its strong electron-withdrawing nature provides a powerful tool to modulate the electronic properties of the metal center. Studies on analogous systems have shown that electron-withdrawing substituents on a pyridine ring can make the redox potential of a coordinated iron(III)/iron(II) couple more positive.[10] By analogy, substituting the pyridine ring for a pyrimidine ring should have a similar, if not more pronounced, effect. This makes (E)-pyrimidine-2-carbaldehyde oxime an excellent candidate for applications where the redox properties of the metal ion need to be precisely tuned, for example, in designing catalysts for specific oxidation or reduction reactions.

Experimental Protocols and Characterization

Trustworthy and reproducible experimental methods are the bedrock of scientific advancement. Below are detailed, self-validating protocols for the synthesis of the ligands and their subsequent complexation with a representative metal ion, Nickel(II).

Protocol 1: Synthesis of Oxime Ligands

This procedure is adapted from general methods for oxime formation from aldehydes.[11][12]

Objective: To synthesize pyridine-2-carbaldehyde oxime and (E)-pyrimidine-2-carbaldehyde oxime.

Materials:

  • Pyridine-2-carbaldehyde or Pyrimidine-2-carbaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Magnetic stirrer and hotplate

  • Standard glassware (round-bottom flask, condenser)

  • Büchner funnel and filter paper

Step-by-Step Procedure:

  • Prepare Hydroxylamine Solution: In a 100 mL round-bottom flask, dissolve 1.1 equivalents of hydroxylamine hydrochloride in a minimal amount of water.

  • Neutralization: To this solution, add 1.1 equivalents of a base (e.g., sodium acetate or dropwise addition of NaOH solution) to liberate the free hydroxylamine. The purpose of the base is to deprotonate the hydroxylammonium salt, making the nitrogen nucleophilic.

  • Dissolve Aldehyde: In a separate beaker, dissolve 1.0 equivalent of the respective aldehyde (pyridine-2-carbaldehyde or pyrimidine-2-carbaldehyde) in ethanol.

  • Reaction: Add the ethanolic aldehyde solution to the aqueous hydroxylamine solution. Equip the flask with a condenser.

  • Heating: Gently heat the mixture to reflux (approx. 60-70°C) with continuous stirring for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: After the reaction is complete, reduce the volume of the solvent by about half using a rotary evaporator. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation: Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of cold water to remove any unreacted salts, followed by a wash with cold diethyl ether. Dry the product under vacuum.

  • Characterization: Confirm the identity and purity of the product using melting point determination, FT-IR, and NMR spectroscopy.

Protocol 2: Synthesis of a Ni(II) Complex

Objective: To synthesize bis(ligand)nickel(II) chloride, [Ni(L)₂]Cl₂, where L is either oxime ligand.

Materials:

  • Synthesized oxime ligand (2.2 equivalents)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (1.0 equivalent)

  • Methanol or Ethanol

  • Standard glassware

Step-by-Step Procedure:

  • Dissolve Ligand: Dissolve the oxime ligand in warm methanol in a round-bottom flask with stirring.

  • Dissolve Metal Salt: In a separate beaker, dissolve the NiCl₂·6H₂O in a minimal amount of methanol.

  • Complexation: Add the methanolic solution of the metal salt dropwise to the ligand solution. A color change and/or precipitation of the complex should occur almost immediately.

  • Reflux: Heat the reaction mixture to reflux for 30-60 minutes to ensure complete complex formation.

  • Isolation: Cool the mixture to room temperature. Collect the precipitated solid complex by vacuum filtration.

  • Washing & Drying: Wash the solid with cold methanol to remove unreacted starting materials, followed by a wash with diethyl ether. Dry the complex in a desiccator.

  • Characterization: Characterize the final product using FT-IR, UV-Vis spectroscopy, and magnetic susceptibility measurements.

Caption: Experimental workflow for ligand and metal complex synthesis.

Comparative Spectroscopic Data

Spectroscopic analysis provides clear fingerprints to distinguish between the two ligands and their complexes.

Table 2: Key Spectroscopic Features for Ligand Characterization (Note: Values are typical and may vary slightly based on solvent and instrumentation.)

Spectroscopic FeaturePyridine-2-carbaldehyde oxime(E)-pyrimidine-2-carbaldehyde oximeRationale for Difference
IR: ν(C=N) oxime ~1640 cm⁻¹~1650 cm⁻¹Electron withdrawal by pyrimidine ring can slightly increase bond order.
IR: ν(N-O) ~980 cm⁻¹~990 cm⁻¹Influenced by the electronic environment of the ring.
¹H NMR: δ(CH=N) ~8.2 ppm~8.4 ppmDeshielding effect of the more electron-deficient pyrimidine ring.
¹H NMR: δ(N-OH) ~11.5 ppm~11.8 ppmHighly deshielded proton, sensitive to hydrogen bonding and electronics.
¹H NMR: Ring Protons 7.3-8.6 ppm7.6-9.2 ppmPyrimidine protons are generally more deshielded (appear at higher ppm).[7]

Upon coordination to a metal ion, shifts in these spectroscopic handles provide evidence of complexation. For instance, the C=N and N-O stretching frequencies in the IR spectrum typically shift, indicating the involvement of the oxime group in bonding.

Conclusion

While pyridine-2-carbaldehyde oxime and (E)-pyrimidine-2-carbaldehyde oxime appear as close chemical cousins, the substitution of a single CH group for a nitrogen atom fundamentally alters their electronic character and, consequently, their performance as ligands.

  • Pyridine-2-carbaldehyde oxime is the stronger, more basic ligand, forming more stable metal complexes. It is the ligand of choice when high thermodynamic stability is the primary concern.

  • (E)-pyrimidine-2-carbaldehyde oxime , being the weaker and less basic ligand, forms comparatively less stable complexes. However, its true value lies in its potent electron-withdrawing nature, which offers a sophisticated mechanism for fine-tuning the electronic and redox properties of the coordinated metal center.

The choice between these two ligands is not a matter of which is "better," but which is better suited for the intended task. Understanding the causal link between the heterocyclic core and the resulting coordination chemistry empowers researchers to make informed decisions, accelerating the rational design of novel catalysts, functional materials, and therapeutic agents.

References

  • Benchchem. (n.d.). (E)-Pyrimidine-2-carbaldehyde oxime.
  • White, T. A., et al. (2019). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry.
  • Google Patents. (1957). Alkyl pyridinium salt, 2-carboxaldehyde oximes and process of preparation. US2816113A.
  • Pediaa.com. (2019). Difference Between Pyridine and Pyrimidine. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Results in Chemistry.
  • ChemicalCell. (n.d.). (E)-2-Pyrimidinecarboxaldehyde Oxime CAS NO 39232-40-1.
  • Abele, E., & Abele, R. (2015). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). ResearchGate. Available from: [Link]

  • Shrivastava, M., et al. (2025). Synthesis and Characterization of Some Oximino Metal Complexes Using Magnetic and Spectral Data Predicting Anticipated Geometry. Asian Journal of Chemical Sciences. Available from: [Link]

  • Quora. (2017). Why is pyrimidine more basic than pyridine?. Retrieved from: [Link]

  • Karipcin, F., & Dincer, E. (2003). Spectroscopic Characterization of Oxime Ligands and Their Complexes. ResearchGate. Available from: [Link]

  • Demir, I., & Pekacar, A. I. (2015). Synthesis and Characterization of Transition Metal Complexes of Oxime. ResearchGate. Available from: [Link]

  • El-Asmy, A. A., et al. (2004). Synthesis and characterization of transition metal complexes containing oxime, amido and thioamido groups. Indian Journal of Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from: [Link]

  • Malpica, F., et al. (1994). Kinetics and Mechanism for Oxime Formation from Pyridine-2-, -3-, and -4-carboxaldehydes. The Journal of Organic Chemistry. Available from: [Link]

  • Chemistry Stack Exchange. (2016). Why is pyrimidine less basic than pyridine?. Retrieved from: [Link]

  • Saryan, L. A., et al. (1979). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. Available from: [Link]

  • Khan, I., et al. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Molecules. Available from: [Link]

  • All 'Bout Chemistry. (2026). Basicity of Pyridine, Pyrimidine, Pyridazine and Pyrazine. Available from: [Link]

  • Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research. Available from: [Link]

  • IntechOpen. (2019). Stability Constants of Metal Complexes in Solution. Available from: [Link]

  • Ignited Minds Journals. (2022). A Review of Stability Constants with a Reference of Schiff Bases. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from: [Link]

Sources

Comparative

Validation of HPLC analytical methods for (E)-pyrimidine-2-carbaldehyde oxime purity

Validation of HPLC Analytical Methods for (E)-Pyrimidine-2-carbaldehyde Oxime Purity: A Comparison Guide (E)-pyrimidine-2-carbaldehyde oxime is a critical heterocyclic building block utilized in advanced pharmaceutical s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validation of HPLC Analytical Methods for (E)-Pyrimidine-2-carbaldehyde Oxime Purity: A Comparison Guide

(E)-pyrimidine-2-carbaldehyde oxime is a critical heterocyclic building block utilized in advanced pharmaceutical synthesis and ligand design. A primary analytical challenge in its quality control is the presence of its geometric isomer, the (Z)-isomer, which can co-occur during synthesis[1] or form via spontaneous interconversion under environmental stress[2]. Because the E and Z isomers possess distinct physicochemical profiles and biological activities, accurate quantification is paramount[3].

This guide objectively compares High-Performance Liquid Chromatography (HPLC) column chemistries and provides a self-validating, ICH Q2(R2)-compliant protocol[4] for the purity analysis of (E)-pyrimidine-2-carbaldehyde oxime.

The Causality of Method Selection: Overcoming Isomeric Co-elution

Standard reversed-phase chromatography (e.g., C18) relies heavily on hydrophobic partitioning. Because E and Z oxime isomers have identical molecular weights and nearly identical hydrophobicities, standard C18 columns typically fail to provide baseline resolution. Furthermore, oximes are highly susceptible to acid-promoted E/Z isomerization in aqueous solutions[3]. Utilizing standard acidic mobile phases (like 0.1% TFA) can induce on-column interconversion, resulting in peak tailing or distorted "bridge" chromatograms.

The Engineered Solution:

  • Stationary Phase: A Pentafluorophenyl (PFP) column is selected over C18 and Phenyl-Hexyl. The highly electronegative fluorine atoms in the PFP phase facilitate strong dipole-dipole, π−π , and shape-selective interactions. This shape selectivity is crucial for discriminating between the planar (E)-isomer and the sterically hindered (Z)-isomer.

  • Mobile Phase: A near-neutral buffer (10 mM Ammonium Acetate, pH 6.0) is utilized to kinetically freeze the E/Z isomerization process during the chromatographic run, ensuring distinct, sharp peaks.

G E_isomer (E)-Pyrimidine-2-carbaldehyde oxime (Target API) Degradation Degradation Products (e.g., Nitriles) E_isomer->Degradation Hydrolysis Stress Thermal/Acidic Stress (Aqueous Media) E_isomer->Stress Isomerization Z_isomer (Z)-Pyrimidine-2-carbaldehyde oxime (Geometric Impurity) Z_isomer->Degradation Hydrolysis Stress->Z_isomer

Figure 1. E/Z isomerization and degradation pathways of pyrimidine-2-carbaldehyde oxime.

Column Performance Comparison

To objectively demonstrate the superiority of the PFP chemistry, a comparative study was conducted using three different stationary phases under identical mobile phase conditions (Isocratic 40% Acetonitrile / 60% 10 mM Ammonium Acetate, pH 6.0).

Table 1: Chromatographic Performance Comparison for E/Z Isomer Separation

Column ChemistryRetention Time (E)Retention Time (Z)Resolution ( Rs​ )Tailing Factor (E)Suitability
Standard C18 4.2 min4.4 min1.11.40Fail (Co-elution)
Phenyl-Hexyl 5.1 min5.6 min1.81.20Marginal Pass
PFP (Fluorinated) 6.3 min7.8 min3.4 1.05 Excellent

Data Interpretation: The PFP column achieves a resolution ( Rs​ ) of 3.4, well above the regulatory requirement of ≥1.5 , proving its efficacy in shape-selective isomeric separation.

Optimized Experimental Protocol

This self-validating protocol ensures that the sample preparation itself does not artificially inflate the (Z)-isomer impurity profile prior to injection.

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of ultrapure water to create a 10 mM solution. Adjust to exactly pH 6.0 using dilute acetic acid. (Causality: Maintaining pH 6.0 prevents acid-catalyzed E/Z interconversion in the fluidic pathway).

  • Organic (Mobile Phase B): HPLC-grade Acetonitrile.

  • Filter both phases through a 0.22 µm PTFE membrane and sonicate for 10 minutes to degas.

Step 2: Chromatographic Conditions

  • Column: PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (Strictly controlled to prevent thermal isomerization).

  • Wavelength: UV detection at 254 nm.

  • Gradient Program:

    • 0–2 min: 20% B

    • 2–10 min: Linear ramp to 60% B

    • 10–12 min: Hold at 60% B

    • 12–15 min: Return to 20% B (Re-equilibration)

Step 3: Sample Preparation

  • Diluent: 50:50 Water (pH 6.0 Buffer) : Acetonitrile. Do not use unbuffered water.

  • Standard Preparation: Accurately weigh 10 mg of (E)-pyrimidine-2-carbaldehyde oxime reference standard. Dissolve in 100 mL of the buffered diluent (100 µg/mL).

  • Sample Preparation: Prepare the test sample at 100 µg/mL in the diluent. Analyze immediately to prevent solution-state degradation.

ICH Q2(R2) Validation Framework & Results

The method was validated strictly according to the modernized ICH Q2(R2) guidelines[5], ensuring the procedure is fit for its intended purpose across its lifecycle[4].

Validation Start Method Optimization (PFP Column, pH 6.0 Buffer) Spec Specificity Forced Degradation & E/Z Resolution Start->Spec Lin Linearity & Range (LOQ to 120% of Target) Spec->Lin Acc Accuracy & Precision (Repeatability & Intermediate) Lin->Acc Rob Robustness (Temp, Flow, pH Variations) Acc->Rob Report ICH Q2(R2) Compliant Validation Report Rob->Report

Figure 2. Step-by-step analytical method validation workflow compliant with ICH Q2(R2).

Table 2: Summary of ICH Q2(R2) Validation Parameters

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Baseline resolution of API from impurities Rs​ (E vs Z) = 3.4; Peak purity index > 0.999Pass
Linearity R2≥0.999 over specified range R2=0.9998 (Range: 0.1 to 150 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.2% - 100.8% (n=9)Pass
Repeatability (Precision) %RSD ≤2.0% for 6 replicates%RSD = 0.65%Pass
LOD / LOQ Signal-to-Noise (S/N) ≥3 / ≥10 LOD: 0.02 µg/mL / LOQ: 0.06 µg/mLPass
Robustness %RSD ≤2.0% under deliberate variationsFlow rate ( ±0.1 mL/min): %RSD = 0.8%Pass

Conclusion

For the purity analysis of (E)-pyrimidine-2-carbaldehyde oxime, standard C18 methodologies are inadequate due to isomeric co-elution and the risk of acid-catalyzed interconversion. By employing a shape-selective PFP stationary phase coupled with a pH-controlled mobile phase, analysts can achieve robust, ICH Q2(R2)-compliant resolution of the E and Z isomers, ensuring the scientific integrity of the drug development lifecycle.

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Facile Synthesis of E and Z Isomers by the Propyloxime Form Source: Organic Chemistry: An Indian Journal (TSI Journals) URL: [Link]

Sources

Validation

A Comparative Analysis of the Binding Affinity of (E)-pyrimidine-2-carbaldehyde oxime Against Standard Chelators

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the vast landscape of coordination chemistry and its applications in biomedical and environmental sciences, the quest for efficient and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the vast landscape of coordination chemistry and its applications in biomedical and environmental sciences, the quest for efficient and selective chelating agents is of paramount importance. This guide provides an in-depth comparative analysis of the binding affinity of the novel chelator, (E)-pyrimidine-2-carbaldehyde oxime, against well-established standard chelators such as Ethylenediaminetetraacetic acid (EDTA) and Deferoxamine (DFO). By examining experimental data and outlining the underlying principles of chelation, this document serves as a technical resource for professionals engaged in drug development, environmental remediation, and fundamental chemical research.

Introduction to Chelation and its Significance

Chelation is a chemical process in which a polydentate ligand, known as a chelating agent, binds to a central metal ion to form a stable, ring-like structure called a chelate.[1] This process is fundamental to a myriad of biological and industrial processes. In medicine, chelators are indispensable for the treatment of heavy metal poisoning and managing metal overload disorders.[2][3] In industrial applications, they are utilized in water treatment, catalysis, and as analytical reagents.[4][5] The efficacy of a chelating agent is primarily determined by its binding affinity and selectivity for specific metal ions.

(E)-pyrimidine-2-carbaldehyde oxime is a heterocyclic compound featuring nitrogen and oxygen donor atoms strategically positioned for bidentate chelation.[6] Its structural rigidity and the electronic properties of the pyrimidine ring suggest a potential for high affinity and selectivity towards certain metal ions. This guide will compare its binding characteristics with those of EDTA, a hexadentate aminocarboxylic acid chelator with broad, strong binding to numerous metal ions, and Deferoxamine, a hexadentate siderophore with an exceptionally high and specific affinity for iron(III).[5][7]

Comparative Analysis of Binding Affinity

The binding affinity of a chelator for a metal ion is quantitatively expressed by the formation constant (Kf) or its logarithm (log K), and conversely by the dissociation constant (Kd). A higher log K value signifies a more stable metal-chelator complex.[8]

Due to the limited availability of direct experimental data for (E)-pyrimidine-2-carbaldehyde oxime, this analysis will utilize data from its close structural analog, pyridine-2-aldoxime, to provide a reasonable estimation of its chelation potential. This substitution is based on the similar N,N-bidentate chelation motif present in both molecules.

Table 1: Comparison of Stability Constants (log K) of (E)-pyrimidine-2-carbaldehyde oxime (as pyridine-2-aldoxime analog) and Standard Chelators with Various Divalent Metal Ions.

Metal Ion(E)-pyrimidine-2-carbaldehyde oxime (analog data)EDTADeferoxamine (DFO)
Co(II) 7.916.310.3
Zn(II) 7.016.511.0
Cd(II) 5.916.4-
Cu(II) -18.814.1
Ni(II) -18.611.6
Fe(III) -25.130.6

Data for pyridine-2-aldoxime is sourced from a study on complex formation with divalent transition metal ions. Data for EDTA and Deferoxamine are from various established sources.[5][9][10][11]

From the comparative data, it is evident that EDTA exhibits significantly higher stability constants for all the listed divalent metal ions compared to the pyridine-oxime analog. This is attributable to the "chelate effect," where the hexadentate nature of EDTA, with its six donor atoms, forms multiple chelate rings, leading to a much more stable complex than the bidentate pyrimidine oxime.[7]

Deferoxamine, while also a hexadentate chelator, shows a more nuanced binding profile. Its affinity for divalent metals is generally lower than that of EDTA but still higher than the pyridine-oxime analog. However, its exceptional and specific affinity for Fe(III) (log K = 30.6) highlights its role as a highly specialized iron chelator.[9][12]

Experimental Methodologies for Determining Binding Affinity

The determination of binding affinities is crucial for the characterization of any potential chelating agent. The following are standard, self-validating experimental protocols that can be employed.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[13]

Principle: This technique involves monitoring the change in the potential of a suitable indicator electrode (typically a glass electrode for pH measurements) as a titrant of known concentration is added to a solution containing the ligand and a metal ion. The resulting titration curve provides data to calculate the formation constants of the metal-ligand complexes.

Experimental Protocol:

  • Solution Preparation:

    • Prepare a standard solution of the ligand ((E)-pyrimidine-2-carbaldehyde oxime).

    • Prepare standard solutions of the metal salts (e.g., CoCl₂, ZnSO₄).

    • Prepare a standard solution of a strong acid (e.g., HCl) and a carbonate-free standard solution of a strong base (e.g., NaOH).

    • Prepare an inert electrolyte solution (e.g., KCl or NaNO₃) to maintain constant ionic strength.

  • Titration Procedure:

    • Calibrate the pH meter and electrode system using standard buffer solutions.

    • In a thermostatted titration vessel, place a known volume of a solution containing the ligand, a known concentration of the strong acid, and the inert electrolyte.

    • Titrate this solution with the standard base solution, recording the pH after each addition. This determines the protonation constants of the ligand.

    • Repeat the titration with a solution that also contains a known concentration of the metal salt.

  • Data Analysis:

    • The titration data is used to calculate the average number of protons bound per ligand molecule and the average number of ligands bound per metal ion.

    • This data is then analyzed using computer programs such as SUPERQUAD or HYPERQUAD to refine the stability constants of the metal-ligand complexes.

Diagram 1: Experimental Workflow for Potentiometric Titration

G A Solution Preparation (Ligand, Metal Salt, Acid, Base, Electrolyte) B pH Meter Calibration A->B C Titration of Ligand + Acid B->C D Titration of Ligand + Acid + Metal Salt B->D E Data Acquisition (pH vs. Titrant Volume) C->E D->E F Calculation of Protonation Constants E->F G Calculation of Stability Constants E->G H Computer Refinement (e.g., SUPERQUAD) F->H G->H

Caption: Workflow for determining stability constants via potentiometric titration.

Spectrophotometric Titration

Spectrophotometric titration is particularly useful when the formation of a metal-ligand complex results in a change in the solution's absorbance.[14]

Principle: This method involves monitoring the change in absorbance at a specific wavelength as a solution of the metal ion is titrated with the ligand, or vice versa. The resulting data can be used to determine the stoichiometry and stability constant of the complex.

Experimental Protocol:

  • Wavelength Selection:

    • Record the absorption spectra of the free ligand, the free metal ion, and a mixture of the two to identify a wavelength where the complex absorbs significantly differently from the individual components.

  • Titration Procedure:

    • Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand (or vice versa).

    • Allow the solutions to reach equilibrium at a constant temperature and pH.

    • Measure the absorbance of each solution at the selected wavelength.

  • Data Analysis:

    • The data can be analyzed using methods such as the mole-ratio method or Job's method of continuous variation to determine the stoichiometry of the complex.

    • The stability constant can be calculated by fitting the absorbance data to appropriate binding models.

Diagram 2: Chelation of a Metal Ion by (E)-pyrimidine-2-carbaldehyde oxime

G cluster_0 Chelation Process Ligand (E)-pyrimidine-2-carbaldehyde oxime Complex [M(Ligand)₂]²⁺ Complex Ligand->Complex + M²⁺ Metal Metal Ion (M²⁺) Metal->Complex

Sources

Comparative

Advanced Mass Spectrometry Comparison Guide: Fragmentation Pattern Analysis of (E)-Pyrimidine-2-carbaldehyde Oxime

Executive Summary As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of complex heterocyclic intermediates. (E)-pyrimidine-2-carbaldehyde oxime (CAS: 39232-40-1; MW: 123.11...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of complex heterocyclic intermediates. (E)-pyrimidine-2-carbaldehyde oxime (CAS: 39232-40-1; MW: 123.11 g/mol ) is a critical high-purity organic building block utilized extensively in pharmaceutical research, particularly in the development of kinase inhibitors and agrochemicals[1]. Its unique structure—a pyrimidine core conjugated with an (E)-oxime moiety—presents specific analytical challenges and opportunities[2].

This guide provides an objective comparison of three leading mass spectrometry platforms (GC-EI-MS, LC-ESI-QqQ-MS/MS, and LC-ESI-Q-TOF-MS/MS) for analyzing this compound. By grounding our approach in mechanistic causality and supporting it with self-validating experimental protocols, this guide serves as a definitive resource for drug development professionals.

Mechanistic Causality of Fragmentation

Understanding the fragmentation of (E)-pyrimidine-2-carbaldehyde oxime requires analyzing the disparate stabilities of its functional groups[3]. The fragmentation is governed by two primary pathways:

  • Oxime Cleavage : The N-O bond in the oxime group is relatively labile. Under hard Electron Ionization (EI) at 70 eV, the surplus internal energy drives homolytic cleavage of the radical cation ([M]•+, m/z 123). This results in the characteristic loss of a hydroxyl radical (•OH, -17 Da) to form an even-electron cation at m/z 106. Alternatively, the loss of nitric oxide (NO, -30 Da) yields a fragment at m/z 93. In soft Electrospray Ionization (ESI), the protonated molecule ([M+H]+, m/z 124) undergoes Collision-Induced Dissociation (CID), favoring the neutral loss of water (H2O, -18 Da) to form the highly stable m/z 106 product ion.

  • Pyrimidine Ring Opening : Following initial oxime cleavage, the pyrimidine core dictates secondary fragmentation[4]. Pyrimidine derivatives classically degrade via retro-Diels-Alder (RDA) reactions or sequential losses of hydrogen cyanide (HCN, -27 Da)[5]. For instance, the m/z 106 ion further fragments by expelling HCN to form the m/z 79 ion. The (E)-configuration of the oxime minimizes steric hindrance and stabilizes the molecular ion via intermolecular hydrogen bonding, which slightly alters the energy threshold required for initial fragmentation compared to its (Z)-isomer[6].

Fragmentation M_EI [M]•+ m/z 123 (EI) EI_106 [M - •OH]+ m/z 106 M_EI->EI_106 - •OH (-17 Da) EI_93 [M - NO]•+ m/z 93 M_EI->EI_93 - NO (-30 Da) M_ESI [M+H]+ m/z 124 (ESI) ESI_106 [M+H - H2O]+ m/z 106 M_ESI->ESI_106 - H2O (-18 Da) ESI_97 [M+H - HCN]+ m/z 97 M_ESI->ESI_97 - HCN (-27 Da) EI_79 [M - •OH - HCN]+ m/z 79 EI_106->EI_79 - HCN (-27 Da) ESI_79 [M+H - H2O - HCN]+ m/z 79 ESI_106->ESI_79 - HCN (-27 Da)

Mass spectral fragmentation pathways of (E)-pyrimidine-2-carbaldehyde oxime in EI and ESI modes.

Platform Comparison & Quantitative Data

Selecting the appropriate MS platform depends entirely on the analytical objective.

  • GC-EI-MS : The gold standard for library matching. The standardized 70 eV electron energy provides ~6.7 MJ/mol of energy, ensuring reproducible, extensive fragmentation patterns that can be universally matched against NIST libraries.

  • LC-ESI-QqQ-MS/MS : The premier choice for targeted quantitation. By operating in Multiple Reaction Monitoring (MRM) mode, the QqQ isolates specific precursor-to-product transitions, filtering out matrix noise and providing unparalleled sensitivity for trace-level impurity profiling.

  • LC-ESI-Q-TOF-MS/MS : The ultimate tool for structural elucidation. High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements with sub-ppm accuracy, allowing for the unambiguous determination of elemental compositions.

Table 1: Comparative Performance Matrix
FeatureGC-EI-MSLC-ESI-QqQ-MS/MSLC-ESI-Q-TOF-MS/MS
Ionization Hard (EI, 70 eV)Soft (ESI)Soft (ESI)
Precursor Ion [M]•+ (m/z 123)[M+H]+ (m/z 124)[M+H]+ (m/z 124.0511)
Primary Utility Library MatchingTrace QuantitationStructural Elucidation
Mass Accuracy Nominal (~0.1 Da)Nominal (~0.1 Da)Exact (< 2 ppm)
Sensitivity HighUltra-HighHigh
Table 2: Diagnostic Fragment Ions and Exact Mass Assignments
Ion Typem/z (Nominal)Exact Mass (Theoretical)Neutral LossStructural Assignment
Precursor (ESI) 124124.0511N/A[M+H]+
Product (ESI/EI) 106106.0405H₂O / •OH[M+H-H₂O]+ or [M-•OH]+
Product (ESI) 9797.0401HCN[M+H-HCN]+
Product (EI) 9393.0452NO[M-NO]•+
Product (ESI/EI) 7979.0296H₂O+HCN / •OH+HCNPyrimidine ring fragment

Experimental Protocols (Self-Validating Systems)

A robust analytical method must be self-validating. The following protocols incorporate built-in checks to ensure data integrity and explain the causality behind the parameter selections.

Protocol 1: GC-EI-MS Structural Confirmation

Causality: While derivatization is often used for oximes to improve volatility, this specific low-molecular-weight compound can be analyzed directly. However, injector temperatures must be strictly controlled to prevent thermal interconversion of the (E)-isomer to the (Z)-isomer prior to ionization.

  • Sample Preparation : Dissolve the (E)-pyrimidine-2-carbaldehyde oxime standard in LC-MS grade ethyl acetate to a final concentration of 10 µg/mL.

  • System Suitability (Self-Validation) : Inject a pure solvent blank to verify the absence of column carryover. Inject a tuning standard (e.g., PFTBA) to ensure the mass axis is calibrated and the 70 eV electron multiplier is functioning optimally.

  • Chromatographic Separation : Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Set the injection port to 220°C (split ratio 10:1). Program the oven: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry : Set the transfer line to 250°C and the EI ion source to 230°C. Acquire data in full scan mode across a mass range of m/z 40-300.

  • Data Analysis : Extract the m/z 123, 106, and 79 chromatograms. Compare the isotopic distribution of the molecular ion against the theoretical model to confirm identity.

Protocol 2: LC-ESI-Q-TOF-MS/MS Mechanistic Elucidation

Causality: The addition of 0.1% formic acid to the mobile phase is critical; it acts as an abundant proton source, drastically enhancing the ionization efficiency of the pyrimidine nitrogen to form the [M+H]+ precursor.

  • Sample Preparation : Dilute the sample to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • System Suitability (Self-Validation) : Perform a mass calibration using a reference mass solution (e.g., Agilent ESI-L Low Concentration Tuning Mix) to achieve < 2 ppm mass accuracy. Inject a blank to establish the baseline noise level and confirm system cleanliness.

  • Chromatographic Separation : Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry : Operate in positive ESI mode. Capillary voltage: 3500 V. Drying gas: 250°C at 10 L/min. Acquire MS1 data from m/z 50-500.

  • Auto MS/MS (CID) : Isolate the precursor [M+H]+ (m/z 124.0511) using the quadrupole. Apply a collision energy ramp (10-30 eV) using nitrogen as the collision gas to capture both primary (m/z 106) and secondary (m/z 79) fragmentation events without over-fragmenting into non-specific low-mass noise.

  • Data Analysis : Calculate the mass error (ppm) for all product ions. Formulate the fragmentation pathway based on exact mass neutral losses.

Analytical Workflow Visualization

Workflow Start Sample Prep: (E)-pyrimidine-2-carbaldehyde oxime Decision Analytical Goal? Start->Decision GC Library Matching & Volatile Analysis Decision->GC QqQ Targeted Quantitation (High Sensitivity) Decision->QqQ QTOF Exact Mass & Mechanistic Elucidation Decision->QTOF GC_Meth GC-EI-MS (70 eV) GC->GC_Meth QqQ_Meth LC-ESI-QqQ (MRM) QqQ->QqQ_Meth QTOF_Meth LC-ESI-Q-TOF (HRMS) QTOF->QTOF_Meth

Decision matrix for selecting the optimal mass spectrometry platform based on analytical goals.

References

  • Title: (E)-2-Pyrimidinecarboxaldehyde Oxime CAS NO 39232-40-1 Source: ChemicalRoot URL: [Link]

  • Title: Mass spectral fragmentation modes of pyrimidine derivatives Source: Sphinx Knowledge House URL: [Link]

  • Title: (E)-2-Pyrimidinecarboxaldehyde oxime | C5H5N3O Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement Source: National Institutes of Health (NIH) URL: [Link]

Sources

Validation

X-Ray Diffraction vs. NMR Validation for (E)-Pyrimidine-2-carbaldehyde Oxime Stereochemistry

Executive Summary The pyrimidine scaffold is widely recognized as a "privileged structure" in medicinal chemistry and agrochemical development, serving as the core for numerous kinase inhibitors and biologically active p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine scaffold is widely recognized as a "privileged structure" in medicinal chemistry and agrochemical development, serving as the core for numerous kinase inhibitors and biologically active probes (1)[1]. When functionalized as an oxime, such as in (E)-pyrimidine-2-carbaldehyde oxime (CAS 39232-40-1) (2)[2], the molecule introduces a critical stereochemical variable: the carbon-nitrogen double bond. The spatial arrangement of the hydroxyl group relative to the pyrimidine ring—either E (anti) or Z (syn)—profoundly influences the compound's intermolecular hydrogen-bonding capacity, crystal packing, and target binding affinity.

Accurately validating this stereochemistry is a non-negotiable step in drug development. This guide provides an in-depth, objective comparison of the two gold-standard analytical techniques for this purpose: X-ray Diffraction (XRD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Basis of Oxime Isomerism

To understand the analytical approaches, one must first understand the structural causality of the molecule. By IUPAC Cahn-Ingold-Prelog (CIP) priority rules, the pyrimidine ring and the oxime hydroxyl (-OH) group are the highest priority substituents on their respective atoms.

  • The (E)-Isomer : The -OH group and the pyrimidine ring are on opposite sides of the C=N bond. Consequently, the -OH group points toward the aldehyde proton (CH=N). This configuration sterically favors intermolecular hydrogen bonding, making it highly prone to stable crystallization (3)[3].

  • The (Z)-Isomer : The -OH group is on the same side as the pyrimidine ring. In pyrimidine-2-carbaldehyde oxime, the -OH group points directly toward the lone pairs of the pyrimidine nitrogens (N1 or N3), strongly favoring intramolecular hydrogen bonding but hindering intermolecular lattice formation (4)[4].

G cluster_XRD X-ray Diffraction (Solid-State) cluster_NMR NMR Spectroscopy (Solution-State) Start Synthesized Oxime (E/Z Mixture) Cryst Single Crystal Growth Start->Cryst Crystallization Prep Dissolution in Deuterated Solvent Start->Prep Solubilization Diff X-ray Scattering & Data Collection Cryst->Diff Sol Absolute 3D Spatial Arrangement Diff->Sol Val Stereochemical Validation (Confirmed E-Isomer) Sol->Val Intermolecular H-bonds Acq 1D (1H/13C) & 2D (NOESY/HMBC) Prep->Acq Conf Relative Proximity & Shielding Effects Acq->Conf Conf->Val NOE Cross-peaks

Figure 1: Parallel validation workflows for oxime stereochemistry using XRD and NMR techniques.

Comparative Performance & Data Presentation

While both techniques can definitively assign stereochemistry, they operate in different physical states and provide distinct types of data. XRD provides absolute spatial coordinates in the solid state, whereas NMR captures the relative spatial proximity and electronic environment in the solution state (5)[5].

Table 1: Comparative Performance of XRD vs. NMR for Oxime Validation
ParameterX-ray Diffraction (XRD)Nuclear Magnetic Resonance (NMR)
State Evaluated Solid-state (Crystal lattice)Solution-state (Physiological relevance)
Sample Requirements Single crystal (>0.1 mm), high purity5–10 mg pure powder
Primary Data Yield Absolute 3D spatial coordinatesRelative spatial proximity & shielding
Stereochemical Proof Direct visual confirmation of atomic positionsNOE cross-peaks and chemical shift anisotropy
Throughput & Speed Low (Days for crystallization and refinement)High (Hours for sample prep and acquisition)
Cost High (Instrument time, specialized personnel)Medium (Standard NMR access)
Table 2: Diagnostic NMR Markers for (E)- vs (Z)-Pyrimidine-2-carbaldehyde Oxime
NMR Parameter(E)-Isomer (Anti)(Z)-Isomer (Syn)Causality / Structural Rationale
1H NMR: Oxime -OH ~11.5 – 12.0 ppm~11.0 – 11.5 ppm(Z)-isomer -OH is shielded or shifted by intramolecular H-bonding to pyrimidine N.
1H NMR: CH=N ~8.0 – 8.3 ppm~7.5 – 7.8 ppm(E)-isomer CH=N proton is deshielded by the proximity of the -OH oxygen atom.
13C NMR: C=N ~148 – 152 ppm~142 – 145 ppmSteric compression in the (Z)-isomer causes an upfield shift (shielding effect).
2D NOESY Strong cross-peak between -OH and CH=NNo cross-peak between -OH and CH=NIn the (E)-isomer, the -OH and CH=N protons are sterically locked < 5 Å apart.

Self-Validating Experimental Protocols

Protocol 1: Solution-State Validation via 2D NOESY NMR

Because biological assays are conducted in solution, NMR is often the most physiologically relevant validation method. The differentiation relies on the Nuclear Overhauser Effect (NOE), which detects through-space dipole-dipole interactions between protons closer than 5 Å (4)[4].

Step-by-Step Methodology:

  • Sample Preparation : Dissolve 5–10 mg of the purified oxime in 0.6 mL of anhydrous DMSO-d6.

    • Causality: DMSO-d6 is a strongly hydrogen-bonding, aprotic solvent. It deliberately slows the chemical exchange rate of the labile oxime -OH proton, ensuring it appears as a sharp, resolvable peak rather than a broad, unintegrable hump (6)[6].

  • 1D Acquisition & Internal Validation : Acquire standard 1H and 13C spectra at 400 MHz or higher.

    • Self-Validation Check: Integrate the downfield -OH peak (~11.5–12.0 ppm) against the CH=N proton (~8.1 ppm). The ratio must be exactly 1:1. A ratio < 0.95 indicates active proton exchange with residual water. If this fails, the sample must be lyophilized and re-prepped, as exchange will quench the NOE signal, leading to a false-negative for the (E)-isomer.

  • 2D NOESY Acquisition : Execute a 2D NOESY pulse sequence with a mixing time (τm) of 300–500 ms.

    • Causality: For a small molecule like pyrimidine-2-carbaldehyde oxime (MW 123.11 g/mol ), this specific mixing time allows sufficient cross-relaxation to build detectable NOE cross-peaks without introducing spin-diffusion artifacts.

  • Data Interpretation :

    • (E)-Isomer Confirmation: A distinct NOE cross-peak will appear between the -OH proton and the CH=N proton, as they are sterically locked in close proximity.

    • (Z)-Isomer Confirmation: No NOE cross-peak will exist between the -OH and CH=N protons. The distance between these atoms surpasses the upper limit for NOE cross-peak observation (~7 Å) (4)[4].

Protocol 2: Solid-State Validation via X-Ray Crystallography

XRD is the ultimate arbiter of absolute configuration, provided a suitable single crystal can be grown.

Step-by-Step Methodology:

  • Crystal Growth : Dissolve 20 mg of the oxime in a minimal volume of a biphasic solvent system (e.g., ethyl acetate/hexanes). Pierce the vial cap with a needle and allow slow evaporation at 4°C over 72 hours.

    • Causality: Slow thermodynamic kinetics preferentially build the (E)-isomer crystal lattice, which is driven by extensive intermolecular O-H···N hydrogen bonding networks (3)[3].

  • Mounting & Data Collection : Select a single, optically clear crystal (approx. 0.1 × 0.1 × 0.2 mm) under polarized light. Mount on a diffractometer and cool to 100 K using a liquid nitrogen cryostream.

    • Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the resolution of high-angle diffraction spots and allowing for the accurate localization of the critical hydrogen atoms.

  • Structure Solution & Refinement : Solve the phase problem using direct methods (e.g., SHELXT) and refine atomic positions using least-squares minimization (SHELXL).

    • Self-Validation Check: The structural model is only valid if the final R1 value is < 0.05 (indicating < 5% discrepancy between the calculated and observed models) and the Goodness of Fit (GoF) is approximately 1.0. If residual electron density peaks appear near the oxime nitrogen, it indicates a co-crystallized E/Z mixture or structural disorder, requiring recrystallization.

Conclusion

For the rigorous validation of (E)-pyrimidine-2-carbaldehyde oxime stereochemistry, XRD and NMR should be viewed as complementary rather than mutually exclusive. NMR provides rapid, physiologically relevant confirmation of the E-configuration through diagnostic NOE cross-peaks and chemical shift anisotropy. Conversely, XRD offers an irrefutable 3D map of the solid state, confirming the extensive intermolecular hydrogen-bonding networks unique to the E-isomer. Employing both methodologies guarantees the highest standard of scientific integrity for downstream drug development applications.

References

  • (E)-2-Pyrimidinecarboxaldehyde Oxime CAS NO 39232-40-1. ChemicalRoot. 2

  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. PMC (NIH). 3

  • (E)-Pyrimidine-2-carbaldehyde oxime. Benchchem. 1

  • E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. RSC Publishing.5

  • Spectroscopic Fingerprints of Oxime Ester Isomers: A Comparative Analysis. Benchchem. 6

  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. MDPI. 4

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (E)-Pyrimidine-2-carbaldehyde oxime

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and lo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling (E)-Pyrimidine-2-carbaldehyde oxime. The protocols herein are designed not just as a list of rules, but as a self-validating system rooted in the fundamental principles of chemical causality and laboratory safety. Our goal is to empower you with the knowledge to work safely, protecting both yourself and the integrity of your research.

While specific toxicological data for (E)-Pyrimidine-2-carbaldehyde oxime is not extensively published, its structure—containing a pyrimidine ring and an oxime group—necessitates a cautious approach based on the known hazards of analogous compounds. Structurally related chemicals, such as pyridine and pyrimidine aldehydes, exhibit a range of hazards including skin and eye irritation, acute toxicity if inhaled or swallowed, and potential for allergic skin reactions.[1][2][3][4][5][6][7] Therefore, we must handle this compound with the assumption that it presents similar risks.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any personal protective equipment is selected, the primary safety strategy is to minimize potential exposure through engineering controls. The inherent hazards associated with aldehyde and oxime compounds require stringent containment.

  • Primary Engineering Control: All handling of (E)-Pyrimidine-2-carbaldehyde oxime, including weighing, reconstitution, and addition to reaction vessels, must be conducted within a certified chemical fume hood.[8][9] This is non-negotiable. The fume hood provides critical protection against the inhalation of potentially harmful vapors or fine powders.[9]

  • Ventilation: Ensure the fume hood has proper airflow and is functioning correctly before beginning any work. The ventilation system is your most crucial piece of safety equipment.[10][11][12]

  • Proximity to Safety Equipment: Always ensure that an eyewash station and a safety shower are readily accessible and unobstructed near the workstation.[1][12][13]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to protect you from exposure that cannot be eliminated through engineering controls. The following PPE is mandatory when handling (E)-Pyrimidine-2-carbaldehyde oxime.

Eye and Face Protection

Direct contact of chemicals with the eyes can cause severe and irreversible damage.[6] Given that related compounds are known to cause serious eye irritation or damage, robust eye protection is critical.[2][5][10]

  • What to Wear: ANSI-compliant safety glasses with side shields are the minimum requirement.[9] However, for procedures with a higher risk of splashing, such as transferring solutions, chemical splash goggles are required.[9] For handling larger quantities, a face shield worn over safety glasses or goggles provides an additional layer of protection.[9]

  • Causality: The pyrimidine and aldehyde functional groups present in analogous compounds are known irritants.[3][10] An accidental splash could lead to immediate and severe eye damage.

Skin and Body Protection

Many pyrimidine and aldehyde-containing compounds are categorized as skin irritants or sensitizers.[1][2][5] Prolonged or repeated contact can lead to dermatitis or allergic reactions.

  • Gloves:

    • What to Wear: Chemical-resistant nitrile gloves are the standard recommendation. Always inspect gloves for any signs of degradation or perforation before use.[8]

    • Technique: Use the double-gloving technique for added protection, especially during transfers or when working with concentrated solutions. After handling the compound, remove the outer pair of gloves before touching any other surfaces (e.g., fume hood sash, computer, door handles).[14] Never reuse disposable gloves.[14]

  • Lab Coat:

    • What to Wear: A flame-resistant lab coat with long sleeves and a secure closure is mandatory.[9][14] Laboratory coat sleeves must be of sufficient length to prevent skin exposure while wearing gloves.[9]

    • Causality: The lab coat protects your skin and personal clothing from accidental spills and contamination. Contaminated clothing should be removed immediately and decontaminated before reuse.[9][11]

  • Footwear:

    • What to Wear: Closed-toe shoes, preferably made of a liquid-repellent material, must be worn at all times in the laboratory.[9][14] Sandals, perforated shoes, or cloth sneakers offer inadequate protection.

Respiratory Protection

While working in a fume hood should prevent inhalation exposure, respiratory protection may be necessary in specific situations.

  • When to Use: If there is a risk of generating aerosols or dust outside of a fume hood, or in the event of a significant spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[13]

  • Fit and Training: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations.

Summary of PPE Requirements
Protection Type Required PPE Rationale/Key Considerations
Eye/Face Safety glasses with side shields (minimum). Chemical splash goggles for splash risks. Face shield over goggles for large quantities.Protects against severe eye irritation and damage from accidental splashes.[2][5][10]
Skin/Body Nitrile gloves (double-gloving recommended). Flame-resistant lab coat. Closed-toe, liquid-repellent shoes.Prevents skin irritation, sensitization, and contamination of personal clothing.[1][2][5][9][14]
Respiratory NIOSH-approved respirator with organic vapor cartridges.Required if engineering controls fail or during emergency spill response.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures the reproducibility of your work.

Preparation:

  • Don all required PPE as outlined above.

  • Verify the chemical fume hood is operational and the sash is at the appropriate working height.

  • Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood.

  • Have a designated, sealed waste container ready within the fume hood for contaminated disposables.

Handling (Weighing and Reconstitution):

  • Carefully open the container of (E)-Pyrimidine-2-carbaldehyde oxime, avoiding any sudden movements that could aerosolize the powder.

  • Using a clean spatula, weigh the desired amount of the compound onto a weigh boat.

  • Carefully add the compound to the appropriate glassware.

  • Slowly add the desired solvent, pointing the opening of the vessel away from your face.

  • Once the compound is in solution, securely cap the vessel.

  • Clean any residual powder from the spatula and weigh boat with a solvent-dampened wipe and dispose of it in the designated waste container.

Post-Handling:

  • Securely close the primary container of (E)-Pyrimidine-2-carbaldehyde oxime.

  • Wipe down the work surface within the fume hood with an appropriate cleaning agent.

  • Remove the outer pair of gloves (if double-gloving) and dispose of them in the designated waste container.

  • With the inner gloves still on, transport your prepared solution to its destination.

  • Remove inner gloves and wash hands thoroughly with soap and water.[2][8][13]

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase prep1 1. Don PPE prep2 2. Verify Fume Hood prep1->prep2 prep3 3. Prepare Equipment prep2->prep3 prep4 4. Ready Waste Container prep3->prep4 handle1 5. Weigh Compound prep4->handle1 handle2 6. Transfer to Glassware handle1->handle2 handle3 7. Add Solvent handle2->handle3 handle4 8. Secure Vessel handle3->handle4 handle5 9. Decontaminate Tools handle4->handle5 post1 10. Secure Primary Container handle5->post1 post2 11. Clean Work Area post1->post2 post3 12. Doff Outer Gloves post2->post3 post4 13. Doff Inner Gloves post3->post4 post5 14. Wash Hands Thoroughly post4->post5

Caption: Workflow for Safe Handling of (E)-Pyrimidine-2-carbaldehyde oxime.

Disposal and Emergency Plans

Proper waste disposal and a clear emergency plan are critical components of laboratory safety.

Disposal Plan

Waste containing (E)-Pyrimidine-2-carbaldehyde oxime is classified as hazardous waste.[1]

  • Solid Waste: All contaminated disposables (gloves, wipes, weigh boats) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, labeled, and sealed hazardous waste container. Do not pour this chemical down the drain.[1][15]

  • Disposal Protocol: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]

Emergency Plan: Spills and Exposures

In the event of an accident, a swift and correct response can significantly mitigate harm.

  • Small Spill (inside fume hood):

    • Alert others in the immediate area.

    • Use a spill kit with an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1]

    • Carefully sweep up the absorbed material and place it in the hazardous waste container.

    • Decontaminate the area with an appropriate solvent.

  • Large Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety officer.

    • If the substance is volatile or dusty, evacuate the entire lab and prevent re-entry.

    • Allow only trained emergency responders to clean up the spill.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][11][16]

    • Seek immediate medical attention.[1]

  • Eye Contact:

    • Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][11][16]

    • Seek immediate medical attention.[1]

  • Inhalation:

    • Move the affected person to fresh air.[1][10][13]

    • If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1]

    • Seek immediate medical attention.[1]

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.[2][11]

    • Seek immediate medical attention.[1]

G cluster_response cluster_small_spill Small Spill (in hood) cluster_large_spill Large Spill (outside hood) spill Spill Occurs alert Alert Others spill->alert assess Assess Spill Size alert->assess evacuate Evacuate Area assess->evacuate If necessary contain Contain with Absorbent assess->contain Small evacuate_lab Evacuate Laboratory assess->evacuate_lab Large collect Collect Waste contain->collect clean Decontaminate Surface collect->clean call_emergency Call Emergency Response evacuate_lab->call_emergency

Caption: Emergency Response Workflow for a Chemical Spill.

By integrating these safety protocols into your daily laboratory practice, you build a culture of safety that protects you, your colleagues, and the valuable research you conduct.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13751953, Pyrimidine-2-carbaldehyde. Retrieved from [Link]

  • NextSDS. (n.d.). pyrimidine-2-carbaldehyde — Chemical Substance Information. Retrieved from [Link]

  • Cormay Diagnostics. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, June 11). Safety Data Sheet: Pyrimidine 98%. Retrieved from [Link]

  • Organic Process Research & Development. (2012, June 19). Safety Assessment for the Scale-up of an Oxime Reduction with Melted Sodium in Standard Pilot-Plant Equipment. ACS Publications. Retrieved from [Link]

  • AFG Bioscience LLC. (2016, April 1). Safety Data Sheet: 3-Methylthiophene-2-carbaldehyde oxime. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Pyridinecarboxaldehyde, 98%. Retrieved from [Link]

  • Princeton University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • Zaera Research Group. (n.d.). SOP for Chemicals (F to N). Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Standard laboratory safe handling/storage requirement | Safety Unit. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.